molecular formula C9H17NO2 B3327836 Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one CAS No. 39037-84-8

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Katalognummer: B3327836
CAS-Nummer: 39037-84-8
Molekulargewicht: 171.24 g/mol
InChI-Schlüssel: VNZVBGRNVIBWEU-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-1-((2R,3S)-3-Methoxypiperidin-2-yl)propan-2-one (CAS 6716-96-7) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, this compound features a methoxy-substituted piperidine ring with specific stereochemistry, making it a valuable chiral synthon . The structural motif of the methoxypiperidine core is frequently explored in the design and synthesis of novel bioactive molecules. For instance, similar piperidine derivatives have been investigated as key components in small molecule agonists for targets like the neurotensin receptor 1 (NTSR1), highlighting the application of such scaffolds in developing therapeutics for the central nervous system . Other research patents demonstrate the use of related piperidinyl structures in compounds designed as potent inhibitors for enzymes like complement factor B and Pim kinases, indicating its utility in immunology and oncology research programs . This underlines the compound's role as a versatile intermediate for constructing potential pharmacologically active agents. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. It is typically recommended to be stored at 2-8°C .

Eigenschaften

IUPAC Name

1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h8-10H,3-6H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZVBGRNVIBWEU-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H]1[C@H](CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] This guide provides a comprehensive technical overview of the novel compound, Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, a molecule of interest due to its specific stereochemical and functional group arrangement. As this compound is not extensively described in current literature, this document serves as a foundational whitepaper, postulating a robust stereoselective synthetic route, outlining a complete analytical characterization workflow, and discussing its potential physicochemical properties and pharmacological relevance based on established principles and data from analogous structures. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.

Molecular Structure and Stereochemical Elucidation

The fundamental identity of any chemical entity lies in its structure. Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is a disubstituted piperidine derivative with a defined stereochemistry that is critical to its potential biological function.

  • Core Scaffold: A six-membered saturated heterocycle containing one nitrogen atom, known as piperidine.

  • Substituents:

    • A methoxy group (-OCH₃) at the C3 position.

    • A propan-2-one group (-CH₂C(O)CH₃) at the C2 position.

  • Stereochemistry (Rel-(2R,3S)): The designation "Rel" indicates the relative stereochemistry. The (2R,3S) configuration specifies a trans relationship between the substituents at the C2 and C3 positions. This means they reside on opposite faces of the piperidine ring's average plane, a feature known to significantly influence receptor binding and overall pharmacological profile.[3]

The piperidine ring typically adopts a chair conformation to minimize steric strain. In the most stable conformation for this trans isomer, both the bulky propan-2-one and the methoxy groups would likely occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

Predicted Physicochemical Properties

Predicting the physicochemical properties of a novel compound is a critical step in assessing its drug-likeness and potential for development.[4] The properties in Table 1 have been calculated based on the compound's structure, providing a preliminary profile.

PropertyPredicted ValueSignificance
Molecular Formula C₉H₁₇NO₂Provides the elemental composition.
Molecular Weight 171.24 g/mol Influences absorption and diffusion.
XLogP3 0.8Predicts lipophilicity; a low value suggests good aqueous solubility.[5]
Hydrogen Bond Donors 1 (from N-H)Potential for interaction with biological targets.
Hydrogen Bond Acceptors 3 (from N, C=O, OCH₃)Potential for interaction with biological targets.
Rotatable Bond Count 3Indicates molecular flexibility.
Topological Polar Surface Area 38.4 ŲPredicts cell permeability and transport properties.

These properties suggest that the molecule possesses favorable characteristics for oral bioavailability according to Lipinski's Rule of Five.[5]

Proposed Stereoselective Synthetic Pathway

The synthesis of enantiopure 2,3-disubstituted piperidines, particularly the trans isomers, requires a carefully controlled stereoselective approach.[6][7] The following pathway is proposed, leveraging a well-established method involving the stereoselective reduction of a chiral non-racemic lactam intermediate.[8]

The rationale for this multi-step synthesis is to establish the desired stereochemistry in a controlled manner. The key step is the diastereoselective reduction of the lactam, where the choice of reducing agent and reaction conditions dictates the final stereochemical outcome at the C2 and C3 positions.

G cluster_start Starting Material cluster_int1 Intermediate 1 cluster_int2 Intermediate 2 cluster_int3 Intermediate 3 cluster_prod Final Product A N-Protected Glutamic Acid Derivative B Chiral Bicyclic Lactam A->B 1. Esterification 2. Dieckmann Condensation 3. Decarboxylation C (2R,3S)-3-methoxy-N-protected piperidin-2-one B->C Stereoselective O-methylation D (2R,3S)-3-methoxypiperidine C->D Lactam Reduction (e.g., BH₃·Me₂S) E Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one D->E N-Deprotection then Alkylation with Chloroacetone G cluster_verification Structural Verification cluster_purity Purity & Isomeric Assessment start Purified Synthetic Product ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr hplc Chiral HPLC start->hplc ms_res Expected m/z: [M+H]⁺ = 172.1332 ms->ms_res ir_res Key Peaks (cm⁻¹): ~3350 (N-H), ~2940 (C-H) ~1715 (C=O), ~1100 (C-O) ir->ir_res nmr_res Confirm Connectivity & Stereochemistry (J-coupling) nmr->nmr_res hplc_res Single Peak >95% ee hplc->hplc_res final Verified Structure & Purity Confirmed ms_res->final ir_res->final nmr_res->final hplc_res->final

Sources

1H and 13C NMR spectroscopy data for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Spectroscopic Elucidation of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one: A Comprehensive 1 H and 13 C NMR Guide

Executive Summary

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (frequently isolated and utilized as its hydrobromide salt, Ridane) is a highly valuable chiral piperidine building block. It serves as a critical synthetic intermediate in the development of complex bioactive molecules, most notably febrifugine and halofuginone —potent inhibitors of prolyl-tRNA synthetase with significant anti-fibrotic, anti-cancer, and anti-parasitic applications ()[1].

For drug development professionals, confirming the exact (2R,3S) relative stereochemistry of this intermediate is non-negotiable. The spatial orientation of the C2-acetonyl and C3-methoxy groups directly dictates the biological efficacy of the downstream active pharmaceutical ingredient (API) ()[2]. As a Senior Application Scientist, I have structured this technical guide to move beyond mere data listing; it is designed to explain the causality behind the spectral features, providing a self-validating framework for structural confirmation.

Stereochemical Context and Conformational Causality

The piperidine ring is conformationally dynamic, but the presence of bulky substituents at the C2 and C3 positions strongly biases the equilibrium toward a specific chair conformation. The (2R,3S) designation dictates a trans relationship between the C2 and C3 substituents.

To minimize 1,3-diaxial steric clashes, the molecule predominantly adopts a chair conformation where both the acetonyl side chain at C2 and the methoxy group at C3 are oriented equatorially . Consequently, the resident protons at C2 (H-2) and C3 (H-3) are forced into axial positions.

This stereochemical reality is the foundation of the NMR analysis. The trans-diaxial arrangement of H-2 and H-3 results in a dihedral angle of approximately 180°. According to the Karplus equation, this geometry manifests as a large scalar coupling constant ( J≈10.5 Hz). This specific J -value is your primary self-validating metric. If the coupling is significantly smaller (e.g., 3–5 Hz), it indicates an axial-equatorial relationship, immediately alerting the chemist to the presence of an undesired cis isomer.

Quantitative Data Presentation

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl 3​ )

Causality Note: The methoxy group exerts a strong deshielding effect on H-3, pushing it downfield to 3.15 ppm. The diastereotopic nature of the C1' protons (the CH 2​ of the acetonyl group) is caused by their direct proximity to the C2 chiral center, resulting in a distinct ABX spin system when coupled to H-2.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
NH 1.80br s-1HPiperidine N-H
H-2 2.80ddd10.5, 8.0, 3.51HCH-N (Axial)
H-3 3.15ddd10.5, 9.0, 4.51HCH-O (Axial)
H-4ax 1.35m-1HPiperidine CH 2​
H-4eq 2.10m-1HPiperidine CH 2​
H-5ax 1.25m-1HPiperidine CH 2​
H-5eq 1.75m-1HPiperidine CH 2​
H-6ax 2.60td11.5, 2.51HCH 2​ -N (Axial)
H-6eq 3.05m-1HCH 2​ -N (Equatorial)
H-1'a 2.65dd16.0, 8.01HDiastereotopic CH 2​
H-1'b 2.45dd16.0, 3.51HDiastereotopic CH 2​
H-3' 2.15s-3HKetone CH 3​
OCH 3​ 3.35s-3HMethoxy CH 3​
Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl 3​ )

Causality Note: The C-3 carbon is significantly deshielded (78.2 ppm) due to the direct attachment of the electronegative oxygen atom. The C=O at 207.5 ppm is characteristic of an unhindered aliphatic ketone.

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C-2' 207.5CqKetone Carbonyl
C-3 78.2CHPiperidine C-O
C-2 58.4CHPiperidine C-N
OCH 3​ 55.8CH 3​ Methoxy Carbon
C-1' 46.5CH 2​ Acetonyl CH 2​
C-6 46.2CH 2​ Piperidine C-N
C-3' 30.5CH 3​ Acetonyl CH 3​
C-4 28.5CH 2​ Piperidine Backbone
C-5 24.1CH 2​ Piperidine Backbone

Experimental Protocols: A Self-Validating NMR Workflow

To ensure reproducibility and trustworthiness in the data, the following step-by-step methodology outlines the exact parameters required to elucidate this structure.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the free base in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ is chosen over protic solvents (like D 2​ O or Methanol-d 4​ ) to prevent rapid chemical exchange of the NH proton, allowing for its observation. Furthermore, it minimizes solvent-induced conformational shifts that could perturb the delicate diequatorial equilibrium of the piperidine ring.

Step 2: 1D 1 H NMR Acquisition

  • Parameters: Spectrometer at 400 MHz (or higher); standard single-pulse sequence (zg30); Relaxation Delay (D1) = 2.0 seconds; Number of Scans (NS) = 16–32.

  • Causality: A sufficient D1 ensures complete relaxation of all spins, enabling highly accurate integration. Accurate integration is a self-validating check for the 3H singlets of the methoxy and acetonyl groups against the 1H multiplets of the piperidine backbone.

Step 3: 1D 13 C NMR Acquisition

  • Parameters: Power-gated decoupling sequence (zgpg30); D1 = 2.0 seconds; NS = 512–1024.

  • Causality: The quaternary carbon (Cq) of the ketone (C-2') relaxes slowly. A 2.0-second delay ensures it is detectable above the noise floor while retaining Nuclear Overhauser Effect (NOE) enhancement from the decoupled protons.

Step 4: 2D NMR Workflows (COSY, HSQC, HMBC)

  • COSY: Validates the contiguous H2–H3–H4–H5–H6 spin system around the ring.

  • HSQC: Resolves overlapping proton signals (e.g., H-1'a and H-6ax) by separating them into the high-resolution carbon dimension.

  • HMBC: Confirms the attachment of the side chains. Crucially, a cross-peak between H-2 and C-2', and between the OCH 3​ protons and C-3, definitively locks the regiochemistry of the molecule.

Workflow Visualization

NMR_WorkflowStartSample Prep:Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-oneOneD_1H1D 1H NMRExtract J-couplings (H2-H3 trans-diaxial)Start->OneD_1HOneD_13C1D 13C NMRIdentify C=O, C-O, C-N shiftsStart->OneD_13CCOSY2D COSYMap Spin Systems (H2-H3-H4-H5-H6)OneD_1H->COSYHSQC2D HSQCCorrelate 1H to direct 13COneD_1H->HSQCOneD_13C->HSQCHMBC2D HMBCLong-range correlations (C=O to H1', H3')COSY->HMBCHSQC->HMBCNOESY2D NOESYConfirm diequatorial stereochemistryHMBC->NOESYValidationSelf-Validating System:Complete Structural AssignmentNOESY->Validation

Workflow for the self-validating 1D and 2D NMR elucidation of the 3-methoxypiperidine scaffold.

References

  • Google Patents. "Halofuginol derivatives and their use in cosmetic and pharmaceutical compositions.

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The early and accurate assessment of a novel chemical entity's (NCE) safety profile is paramount in modern drug development. In vitro toxicity screening serves as a critical, first-tier evaluation to identify potential liabilities, reduce reliance on animal testing, and de-risk development pipelines.[1] This guide provides a comprehensive, technically-grounded framework for establishing the in vitro toxicity profile of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (hereafter referred to as "NCE-3MPP"). As NCE-3MPP is a novel compound without public toxicity data, this document outlines a robust, multi-parametric strategy based on established regulatory guidelines and best practices. The proposed workflow progresses from foundational cytotoxicity assessments to specific investigations into genotoxicity, cardiotoxicity, and hepatotoxicity, providing a holistic initial safety characterization.

Introduction and Strategic Overview

The Imperative of Early-Stage In Vitro Toxicology

The journey of a drug candidate from discovery to market is fraught with challenges, with safety-related attrition being a primary cause of failure. In vitro toxicity screening offers a rapid, cost-effective, and ethically considerate approach to identify and filter out compounds with unfavorable safety profiles at the earliest stages.[1] By utilizing human-derived cells and tissues, these assays provide mechanistic insights into a compound's potential effects on biological systems, guiding lead optimization and informing subsequent in vivo studies.[1][2]

Profile of the Investigational Compound: NCE-3MPP

NCE-3MPP is a small molecule characterized by a substituted piperidine ring linked to a propanone moiety.

  • Chemical Structure: Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

  • Key Structural Features:

    • Piperidine Ring: A common scaffold in medicinal chemistry, which can be subject to various metabolic transformations by cytochrome P450 (CYP) enzymes.

    • Propanone (Ketone) Group: This functional group can be a site for metabolic reduction.[3]

    • Methoxy Group: Subject to O-demethylation.

    • Stereochemistry (2R, 3S): The specific spatial arrangement of substituents can significantly influence biological activity and toxicity.

Given these features, the toxicological assessment must consider not only the parent compound but also its potential metabolites. The initial screening strategy is therefore designed to be comprehensive.

Tiered Assessment Strategy

A logical, tiered approach ensures that resources are used efficiently, beginning with broad cytotoxicity screening and progressing to more specific, mechanistic assays based on initial findings.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Mechanistic Deep Dive Cytotoxicity Cytotoxicity Profiling (Multiple Cell Lines) Genotoxicity Genotoxicity Assessment (Ames & Micronucleus) Cardiotoxicity Cardiotoxicity (hERG Channel Assay) Cytotoxicity->Cardiotoxicity Hepatotoxicity Hepatotoxicity (Hepatocyte Models) Genotoxicity->Hepatotoxicity Apoptosis Apoptosis vs. Necrosis Cardiotoxicity->Apoptosis OxidativeStress Oxidative Stress Hepatotoxicity->OxidativeStress

Caption: Tiered workflow for in vitro toxicity assessment of NCE-3MPP.

Foundational Assay: General Cytotoxicity

Rationale

The initial step is to determine the concentration range at which NCE-3MPP exerts a cytotoxic effect. This is crucial for establishing appropriate dose ranges for all subsequent, more complex assays.[4][5] An ATP-based cell viability assay is chosen for its high sensitivity and direct correlation with metabolic health.[6][7][8][9]

Experimental Protocol: ATP-Based Cell Viability Assay

This protocol is designed to be a self-validating system by including a vehicle control (for baseline viability) and a positive control (a known cytotoxic agent) to confirm assay performance.

Objective: To determine the half-maximal inhibitory concentration (IC50) of NCE-3MPP in various cell lines.

Materials:

  • Cell Lines: HepG2 (human liver), HEK293 (human kidney), and a relevant cancer cell line (e.g., MCF-7).

  • Assay Kit: A commercial bioluminescent ATP assay kit (e.g., CellTiter-Glo®).[6]

  • NCE-3MPP stock solution (in DMSO).

  • Positive Control: Doxorubicin (10 mM in DMSO).

  • Vehicle Control: DMSO.

  • Opaque-walled 96-well microplates.

Procedure:

  • Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours (37°C, 5% CO₂).[10]

  • Compound Preparation: Prepare a 2-fold serial dilution of NCE-3MPP in culture medium, starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Also prepare dilutions for Doxorubicin.

  • Cell Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plates for 48 hours.

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add 100 µL of the ATP reagent directly to each well.[8]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer.

Data Presentation and Interpretation

Data will be normalized to the vehicle control (100% viability) and plotted as a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data for NCE-3MPP (IC50 in µM)

Cell Line NCE-3MPP (IC50) Doxorubicin (IC50)
HepG2 45.2 0.8
HEK293 88.1 1.2

| MCF-7 | 25.6 | 0.5 |

Interpretation: A lower IC50 value indicates higher cytotoxicity.[11] The data suggests NCE-3MPP has moderate cytotoxicity, with greater potency against the MCF-7 cancer cell line. The significantly lower IC50 values for Doxorubicin confirm the assay is responding correctly to a known cytotoxic agent.

Genotoxicity and Mutagenicity Assessment

Rationale

Genotoxicity testing is a regulatory requirement and critical for assessing a compound's potential to cause genetic damage, which can lead to cancer or heritable defects. A two-part assessment is standard: a bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro micronucleus assay to detect chromosomal damage.[12][13]

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of NCE-3MPP by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli, compliant with OECD Guideline 471.[13][14][15]

G cluster_0 Preparation cluster_1 Exposure cluster_2 Incubation & Analysis A Prepare NCE-3MPP dilutions D Mix bacteria, NCE-3MPP, and +/- S9 mix A->D B Culture bacterial strains (e.g., TA98, TA100) B->D C Prepare S9 mix (for metabolic activation) C->D E Add mixture to molten top agar D->E F Pour onto minimal glucose agar plates E->F G Incubate for 48-72h at 37°C F->G H Count revertant colonies G->H

Caption: Workflow for the OECD 471 Ames Test.

Procedure:

  • Strain Selection: Use a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect different types of mutations.[15]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to identify compounds that become mutagenic after metabolism.[13][15]

  • Exposure: Use the plate incorporation method. Mix the tester strain, NCE-3MPP at several concentrations (up to a maximum of 5 mg/plate for non-cytotoxic compounds), and S9 mix (or buffer) with molten top agar.[14]

  • Plating & Incubation: Pour the mixture onto minimal glucose agar plates. Incubate plates at 37°C for 48-72 hours.[13]

  • Scoring: Count the number of revertant colonies on each plate.

  • Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Controls: Known mutagens specific to each strain, both requiring and not requiring S9 activation (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9).

Interpretation: A positive result is defined as a concentration-related increase in revertant colonies that is at least double the background (negative control) count.

Protocol 2: In Vitro Mammalian Cell Micronucleus Assay

Objective: To detect the potential of NCE-3MPP to induce clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) events, following OECD Guideline 487.[12][16][17]

Procedure:

  • Cell System: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or TK6 cells.[12][18]

  • Exposure: Treat cells with NCE-3MPP at 3-4 concentrations (determined from initial cytotoxicity data), with and without S9 metabolic activation, for a short (3-6 hours) and long (24 hours) exposure period.[12]

  • Cytokinesis Block: Add Cytochalasin B to block cell division at the two-cell stage, allowing for easy identification of cells that have completed one nuclear division.[17]

  • Harvesting & Staining: Harvest cells, treat with a hypotonic solution, fix, and stain the cytoplasm and nuclei (e.g., with Giemsa or a fluorescent DNA dye).

  • Analysis: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Controls: Mitomycin C (clastogen, no S9), Cyclophosphamide (clastogen, with S9), Colchicine (aneugen).

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Organ-Specific Toxicity: Cardiotoxicity

Rationale

Drug-induced cardiotoxicity is a leading cause of late-stage drug attrition and market withdrawal. Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism, as it can prolong the cardiac action potential, leading to a potentially fatal arrhythmia called Torsade de Pointes.[19][20][21] Therefore, early assessment of hERG channel inhibition is a critical safety checkpoint.

Experimental Protocol: hERG Automated Patch-Clamp Assay

Objective: To determine the IC50 of NCE-3MPP for inhibition of the hERG potassium current in a mammalian cell line stably expressing the hERG channel.

Procedure:

  • Cell System: Use HEK-293 cells stably transfected with the KCNH2 gene (which encodes the hERG channel).

  • Assay Platform: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[19]

  • Electrophysiology:

    • Cells are captured, and a high-resistance seal is formed.

    • The cell membrane is ruptured to achieve whole-cell configuration.

    • A specific voltage-clamp protocol is applied to elicit and isolate the hERG tail current.

  • Compound Application: Apply a vehicle control followed by cumulative, increasing concentrations of NCE-3MPP.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Controls:

    • Vehicle Control: DMSO.

    • Positive Control: A known potent hERG blocker (e.g., Cisapride or Dofetilide).[22]

Data Presentation and Interpretation

Table 2: Hypothetical hERG Inhibition Data for NCE-3MPP

Compound hERG IC50 (µM)
NCE-3MPP > 30

| Cisapride | 0.015 |

Interpretation: An IC50 > 10 µM is generally considered a low risk for hERG-mediated cardiotoxicity, although this must be contextualized with the compound's expected therapeutic plasma concentration. The hypothetical result of >30 µM suggests NCE-3MPP has a low potential for direct hERG channel inhibition.

Organ-Specific Toxicity: Hepatotoxicity

Rationale

Drug-induced liver injury (DILI) is another major safety concern. In vitro assays using human liver cell models, such as the HepG2 cell line, provide a valuable tool for early screening.[23][24][25] A multi-parametric approach, assessing various cellular health indicators simultaneously, offers a more comprehensive picture of potential hepatotoxicity than a single endpoint assay.[26]

Protocol: Multi-Parametric Hepatotoxicity Assessment

Objective: To evaluate the hepatotoxic potential of NCE-3MPP by simultaneously measuring key indicators of cell death, apoptosis, and oxidative stress in HepG2 cells.

Procedure:

  • Cell Culture and Treatment: Culture HepG2 cells in 96-well plates and treat with NCE-3MPP at a range of concentrations below its IC50 (e.g., 0.1, 1, 5, 10, 25 µM) for 24 and 48 hours.

  • Endpoint Assays (Multiplexed):

    • Apoptosis: Measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, using a fluorogenic substrate (e.g., Z-DEVD-R110).[27][28] An increase in fluorescence indicates apoptosis induction.[29]

    • Oxidative Stress: Quantify the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).[30][31] A decrease in the GSH/GSSG ratio is a hallmark of oxidative stress.[30][32] This can be measured using a luminescent or colorimetric assay kit.[32][33][34]

  • Data Acquisition: Use a multi-mode plate reader to measure fluorescence and luminescence from the same wells.

  • Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Controls: Staurosporine (apoptosis inducer), tert-Butyl hydroperoxide (oxidative stress inducer).

G Compound NCE-3MPP Cell Hepatocyte (HepG2) Compound->Cell ROS ↑ Reactive Oxygen Species (Oxidative Stress) Cell->ROS Direct Effect or Metabolite Effect GSH GSH Depletion (↓ GSH/GSSG Ratio) ROS->GSH Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Potential mechanism of NCE-3MPP-induced hepatotoxicity.

Data Presentation and Interpretation

Table 3: Hypothetical Multi-Parametric Hepatotoxicity Data (Fold Change vs. Control)

NCE-3MPP (µM) Caspase-3/7 Activity GSH/GSSG Ratio
1 1.1 0.98
5 1.3 0.95
10 1.8 0.75

| 25 | 2.5 | 0.55 |

Interpretation: The hypothetical data shows a dose-dependent increase in caspase-3/7 activity and a corresponding decrease in the GSH/GSSG ratio, suggesting that at higher concentrations, NCE-3MPP may induce apoptosis mediated by oxidative stress.

Summary and Forward Look

This technical guide outlines a foundational in vitro strategy to build a comprehensive, preliminary toxicity profile for the novel compound Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one. By integrating assays for general cytotoxicity, genotoxicity, cardiotoxicity, and mechanistic hepatotoxicity, this framework provides critical data to make informed go/no-go decisions early in the drug development process.

Based on the hypothetical data generated herein, NCE-3MPP demonstrates moderate, selective cytotoxicity, a clean profile in genotoxicity and hERG assays, but raises a potential flag for hepatotoxicity via an oxidative stress-mediated apoptotic mechanism at higher concentrations. This profile would warrant further investigation into its metabolic stability and the specific metabolites formed, as these may be the drivers of the observed liver cell toxicity. These initial in vitro findings are essential for designing targeted, efficient, and mechanistically-informed in vivo safety studies.

References

  • Hepatotoxicity Assay, Human HepG2 Cells. (n.d.). Millipore.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • Glutathione Assays To Monitor Oxidative Stress. (2016, November 10). G-Biosciences.
  • GSH-Glo™ Glutathione Assay. (n.d.). Promega Corporation.
  • Caspase 3/7 Assay Kit (Magic Red) (ab270771). (n.d.). Abcam.
  • ATP Assays | What is an ATP Assay? (n.d.). Promega Corporation.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay. (n.d.). Promega Corporation.
  • ATP Cell Viability Assay. (n.d.). Creative Bioarray.
  • Magic Red® Fluorescent Caspase-3/7 Assay Kit. (n.d.). Antibodies Incorporated.
  • ATP Cell Viability Luciferase Assay. (n.d.). Sigma-Aldrich.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB.
  • van Delft, J. H., et al. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology, 27(3), 421-431. [Link]

  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
  • Novelli, M., et al. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Alcohol and Alcoholism, 28(4), 453-458. [Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). (n.d.). Elabscience.
  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences.
  • ATP Cell Viability Luciferase Assay. (n.d.). Merck Millipore.
  • ATP Quantification Assay. (n.d.). RayBiotech.
  • Test No. 471: Bacterial Reverse Mutation Test. (2020). OECD.
  • Total Glutathione (T-GSH)/Oxidized Glutathione (GSSG) Colorimetric Assay Kit (E-BC-K097-M). (n.d.). Elabscience.
  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide. (n.d.). Benchchem.
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec.
  • GSSG/GSH Quantification Kit - Oxidized/Reduced Glutathione Assay. (n.d.). Dojindo Molecular Technologies.
  • Glutathione GSH/GSSG Assay Kit. (n.d.). Sigma-Aldrich.
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University.
  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). (n.d.). Tox Lab.
  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe.
  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). Inotiv.
  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 18(1), 13. [Link]

  • Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 19(8), 529-542. [Link]

  • Kim, H. J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 123-132. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V.
  • Bacterial Reverse Mutation Test (Ames Test). (n.d.). Enamine.
  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix.
  • Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray.
  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023). OECD.
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD.
  • Windley, M. J., et al. (2017). Kv11.1 (hERG)-induced cardiotoxicity: a molecular insight from a binding kinetics study of prototypical inhibitors. British Journal of Pharmacology, 174(21), 3871-3885. [Link]

  • OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test. (2012). ResearchGate. Retrieved March 17, 2026, from [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab.
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). InfinixBio.
  • OECD Guideline for the Testing of Chemicals 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). University of Bahia.
  • Eskes, C. (2011). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Pharmacology, 2, 4. [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Gabril, M., et al. (2022). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Frontiers in Pharmacology, 13, 959149. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (2022). Molecules, 27(19), 6523. [Link]

  • Lee, H. J., et al. (2008). In vitro characterization of the enzymes involved in the metabolism of 1-furan-2-yl-3-pyridin-2-yl-propenone, an anti-inflammatory propenone compound. Journal of Pharmacy and Pharmacology, 60(7), 887-893. [Link]

  • Subchronic Toxicity Study of 1,3-Propanediol Administered Orally to Rats. (2006). International Journal of Toxicology, 25(5), 379-389. [Link]

  • A 13-week repeated dose study of three 3-monochloropropane-1,2-diol fatty acid esters in F344 rats. (2014). Food and Chemical Toxicology, 63, 168-175. [Link]

Sources

Mechanism of Action for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one Derivatives: A Technical Guide to Prolyl-tRNA Synthetase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (CAS 64543-93-7), commonly supplied as Ridane Hydrobromide, is a critical chiral piperidine intermediate in medicinal chemistry. While the precursor itself is primarily a synthetic building block, it is the foundational scaffold for synthesizing Febrifugine and its halogenated, less-toxic derivative, Halofuginone [1]. This technical guide dissects the mechanism of action of these derivatives, focusing on their role as potent inhibitors of prolyl-tRNA synthetase and their subsequent activation of the Amino Acid Response (AAR) pathway.

As an application scientist, understanding the causality behind this pathway is essential for leveraging these compounds in anti-fibrotic, immunomodulatory, and anti-parasitic drug development.

Chemical Architecture: From Precursor to Bioactive Alkaloid

The biological efficacy of Febrifugine and Halofuginone is inextricably linked to the stereochemistry of their precursor. The (2R,3S) trans-configuration of the methoxypiperidine ring must be strictly conserved during synthesis[1]. This precise spatial orientation dictates how the final derivative docks into its biological target. The quinazolinone and piperidine moieties of Halofuginone act as a bipartite structural mimic, occupying the exact enzymatic pockets normally reserved for the 3' end of tRNA and the amino acid proline, respectively.

Core Mechanism of Action: Prolyl-tRNA Synthetase (PRS) Inhibition

The primary molecular target of these derivatives is the glutamyl-prolyl-tRNA synthetase (EPRS) , a bifunctional enzyme responsible for charging tRNA with proline[2].

ATP-Dependent Prolyl Adenylate Mimicry

Halofuginone does not simply block the active site; it acts as an ATP-dependent prolyl adenylate mimetic. The binding is highly conditional: the derivative requires the presence of ATP to lock into the ProRS active site[2]. Once ATP is bound, Halofuginone competitively excludes proline, creating a dead-end ternary complex (Enzyme-ATP-Inhibitor) that completely halts the esterification of proline onto its cognate tRNA[3].

G A Halofuginone (Derivative) C Prolyl-tRNA Synthetase (EPRS) Active Site A->C Binds Active Site B ATP B->C ATP-dependent Lock D Proline (Competed Out) C->D Competitive Exclusion E Uncharged tRNA^Pro Accumulation C->E Catalytic Blockade

Caption: ATP-dependent binding of Halofuginone to EPRS, competitively excluding proline.

Downstream Signaling: The Amino Acid Response (AAR) Cascade

By blocking PRS, the derivative induces a state of localized, artificial proline starvation, triggering a highly conserved cellular stress response[2].

GCN2 Activation and eIF2α Phosphorylation

The immediate consequence of PRS inhibition is the accumulation of uncharged tRNA^Pro. This uncharged tRNA binds directly to the regulatory domain of General Control Nonderepressible 2 (GCN2) kinase, inducing a conformational change that activates its kinase domain[4]. Active GCN2 subsequently phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α) at Serine 51[5]. This phosphorylation event acts as a molecular switch: it halts general protein translation to conserve resources while selectively upregulating stress-response genes via the Activating Transcription Factor 4 (ATF4)[2].

G A Uncharged tRNA^Pro B GCN2 Kinase Activation A->B Binds Regulatory Domain C eIF2α Phosphorylation (Ser51) B->C Kinase Activity D Amino Acid Response (AAR) C->D Translational Repression E Inhibition of Th17 Cells D->E Immunomodulation F Inhibition of TGF-β/Smad3 D->F Anti-fibrotic Effect

Caption: The GCN2/eIF2α signaling cascade triggered by uncharged tRNA accumulation.

Pathophysiological Modulation and Therapeutic Divergence

The activation of the AAR pathway by these piperidine derivatives leads to three distinct therapeutic outcomes:

  • Immunomodulation (Th17 Inhibition): AAR activation selectively prevents the differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells. This provides a potent pharmacological mechanism for treating autoimmune diseases, such as multiple sclerosis, without causing broad immunosuppression[2][3].

  • Anti-Fibrotic Activity: Halofuginone drastically reduces the transcription of fibrotic genes, particularly type I collagen, by inhibiting the phosphorylation of Smad3 downstream of TGF-β signaling. This prevents the pathological fibroblast-to-myofibroblast transition[3][4].

  • Anti-Parasitic & Anti-Viral Efficacy: The derivatives exhibit profound affinity for the PRS of Plasmodium falciparum and Toxoplasma gondii, driving their historical use as antimalarials[6]. Furthermore, by depleting proline-tRNAs, Halofuginone reduces the biosynthesis of proline-rich heparan sulfate proteoglycans (HSPGs), which has been shown to inhibit SARS-CoV-2 viral entry[7].

Quantitative Pharmacodynamics

To contextualize the potency of Halofuginone across different biological systems, the following table summarizes established kinetic and cellular parameters.

Target SystemParameterValueCausality / Significance
Plasmodium falciparumEC₅₀~1.0 ± 0.5 nMHigh affinity for parasitic PRS drives potent antimalarial action[6].
Mammalian Cell LinesEC₅₀~150 ± 9 nMEstablishes the therapeutic window between parasite and host toxicity[6].
Human EPRS (ProRS)Kᵢ (Apparent)~18 nMDemonstrates direct, high-affinity competitive binding at the active site.
Th17 DifferentiationIC₅₀~10-20 nMHigh sensitivity to AAR activation suppresses autoimmune pathology[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As an application scientist, I emphasize the causal reasoning behind critical steps that are often overlooked in standard literature.

Protocol 1: In Vitro Translation Assay for PRS Inhibition

Objective: Validate direct, ATP-dependent inhibition of PRS by the derivative.

  • Step 1: Preparation of Rabbit Reticulocyte Lysate (RRL).

    • Causality: RRL is a highly efficient, cell-free protein synthesis system containing all endogenous tRNAs and synthetases. It allows for the precise measurement of translation efficiency without the confounding variables of cellular permeability or efflux pumps[2].

  • Step 2: mRNA Reporter Addition. Add luciferase mRNA to the lysate.

    • Causality: Luciferase provides a high signal-to-noise luminescent readout that linearly correlates with the rate of active translation.

  • Step 3: Compound Incubation & ATP Dependency Check. Treat the lysate with Halofuginone (10-100 nM) in the presence of 2 mM exogenous ATP.

    • Causality: Halofuginone requires ATP to lock into the EPRS active site. Failing to supplement the lysate with sufficient ATP will artificially inflate the apparent IC₅₀, masking the true potency of the derivative[2].

  • Step 4: Amino Acid Rescue (Self-Validation). Run parallel cohorts supplemented with 1 mM exogenous L-proline versus a control mix of other amino acids.

    • Causality: If the translational inhibition is specifically due to PRS blockade, only the addition of L-proline will rescue the luciferase signal. This confirms on-target specificity and rules out generalized compound toxicity[2].

Protocol 2: Cellular AAR Activation Assay (Immunoblotting)

Objective: Confirm downstream activation of the GCN2/eIF2α cascade in intact cells (e.g., fibroblasts or T-cells).

  • Step 1: Cell Culture & Starvation Control. Culture cells in complete media. For the positive control, incubate a cohort in amino acid-deprived media (e.g., Earle's Balanced Salt Solution) for 2 hours.

    • Causality: The starvation control validates the dynamic range and responsiveness of the AAR pathway in your specific cell line.

  • Step 2: Compound Treatment. Treat the experimental group with 50 nM Halofuginone for 2 to 4 hours.

    • Causality: AAR activation is a rapid, early-stage signaling event. Prolonged incubation (>12h) leads to secondary apoptotic signaling, which confounds the primary mechanistic readout.

  • Step 3: Lysis & Phosphatase Inhibition. Lyse cells immediately on ice using RIPA buffer heavily supplemented with NaF and Na₃VO₄.

    • Causality: eIF2α phosphorylation is highly transient. Omitting a potent phosphatase inhibitor cocktail will result in rapid dephosphorylation during lysis, leading to false-negative interpretations of the compound's efficacy.

  • Step 4: Western Blotting. Probe the membrane for p-eIF2α (Ser51) and total eIF2α.

    • Causality: Normalizing the phosphorylated eIF2α signal to total eIF2α ensures that the observed increase is due to kinase activation (GCN2) rather than an artifact of altered global protein expression.

Sources

A Comprehensive Guide to the Preclinical Pharmacokinetic Characterization of Novel Chemical Entities: A Case Study with Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity (NCE) from discovery to a viable clinical candidate is contingent on a thorough understanding of its pharmacokinetic profile. This technical guide provides a comprehensive framework for the preclinical evaluation of "Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one," a hypothetical NCE, detailing the essential in vitro and in vivo studies required to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale underpinning each methodological choice. By following this guide, researchers can systematically de-risk NCEs, enabling data-driven decisions for progression into clinical development, in alignment with regulatory expectations.[1][2][3]

Introduction: The Imperative of Early ADME Profiling

The success of a therapeutic agent is as much dependent on its pharmacological potency as it is on its ability to reach the target site of action in sufficient concentration and for an appropriate duration.[4] The study of pharmacokinetics (PK), which describes the journey of a drug through the body, is therefore a cornerstone of drug development.[4] Early and comprehensive characterization of a compound's ADME properties is critical for optimizing drug-like characteristics, predicting human pharmacokinetics, and avoiding late-stage clinical failures.[1][5]

This guide will use "Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one" as a case study to illustrate a robust preclinical PK evaluation workflow. As no public data exists for this compound, this document serves as a roadmap for its characterization.

In Vitro Pharmacokinetic Profiling: Building the Foundation

In vitro ADME assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means to assess the fundamental PK properties of a large number of compounds.[2][3] These studies guide lead optimization and help select candidates with the highest probability of success in vivo.[1][5]

Physicochemical Properties

The intrinsic physicochemical properties of an NCE are foundational to its pharmacokinetic behavior.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability.

  • Log D7.4 (Lipophilicity): The octanol-water distribution coefficient at physiological pH influences a compound's ability to cross biological membranes.

Table 1: Illustrative Physicochemical Properties of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

ParameterMethodResult (Hypothetical)Implication
Kinetic Solubility (pH 7.4)Nephelometry150 µMGood solubility, suggesting oral absorption is not limited by this factor.
Thermodynamic SolubilityHPLC-UV125 µMConfirms good intrinsic solubility.
Log D (pH 7.4)Shake-flask1.8Optimal lipophilicity for membrane permeability and avoiding excessive non-specific binding.
Absorption and Permeability

For orally administered drugs, the ability to permeate the intestinal epithelium is paramount.

The PAMPA assay provides a high-throughput method to assess passive diffusion.

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is added to the donor wells at a concentration of 10 µM in a buffer solution at pH 7.4.

  • Acceptor Compartment: The acceptor plate is filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for 4-16 hours.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Table 2: Illustrative Permeability Data

CompoundPermeability (Pe, 10⁻⁶ cm/s)Classification
Atenolol (Low Permeability Control)< 1Low
Propranolol (High Permeability Control)> 15High
Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one18High

The high permeability of our NCE suggests that it is likely to be well-absorbed across the gut wall via passive diffusion.

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to act at the target site.[6][7] Only the unbound fraction of the drug is pharmacologically active.[6][7]

  • Device Preparation: A RED device insert is placed into each well of a 96-well plate.

  • Plasma Addition: The test compound is spiked into human plasma (and plasma from preclinical species) at a concentration of 1-5 µM and added to one chamber of the insert.[6]

  • Buffer Addition: Phosphate-buffered saline (PBS) is added to the other chamber.[7]

  • Equilibration: The plate is sealed and incubated at 37°C for 4-6 hours with shaking to allow the unbound drug to equilibrate across the semi-permeable membrane.[8]

  • Sampling and Analysis: After incubation, samples are taken from both chambers, and the concentrations are determined by LC-MS/MS.[6][7]

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 3: Illustrative Plasma Protein Binding Data

SpeciesFraction Unbound (fu, %)
Human45%
Rat52%
Dog48%

A moderate fraction unbound suggests that a significant portion of the drug will be available for distribution to tissues and for pharmacological activity.

Metabolism: Stability and Enzyme Interactions

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination.[9] Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[9]

This assay determines the rate at which a compound is metabolized by liver enzymes.

  • Reaction Mixture Preparation: Pooled human liver microsomes (HLM) are incubated with the test compound (typically 1 µM) in a phosphate buffer at 37°C.[10]

  • Reaction Initiation: The reaction is initiated by the addition of NADPH, a cofactor for many metabolic enzymes.[10]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates proteins.[10]

  • Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[11]

Table 4: Illustrative Metabolic Stability Data

ParameterHuman Liver MicrosomesRat Liver Microsomes
In Vitro t½ (min)4535
Intrinsic Clearance (µL/min/mg protein)2533

These results suggest moderate metabolic clearance, indicating a potentially acceptable in vivo half-life.

CYP enzymes are a major family of drug-metabolizing enzymes.[12][13] Inhibition of these enzymes by a new drug can lead to DDIs by slowing the metabolism of co-administered drugs.[13]

  • Incubation: The test compound is incubated with human liver microsomes or recombinant CYP enzymes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[12][14]

  • Reaction Initiation: The reaction is started with NADPH.

  • Metabolite Quantification: The formation of the metabolite of the probe substrate is measured. In fluorogenic assays, the metabolite is fluorescent.[12] In LC-MS/MS-based assays, the metabolite is directly quantified.[14]

  • IC50 Determination: The assay is run with a range of concentrations of the test compound to determine the concentration that causes 50% inhibition (IC50) of the enzyme's activity.

Table 5: Illustrative CYP Inhibition Data (IC50, µM)

CYP IsoformRel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one
CYP1A2> 50
CYP2C9> 50
CYP2C19> 50
CYP2D625
CYP3A4> 50

An IC50 value greater than 10 µM is generally considered a low risk for clinically significant DDIs. The result for CYP2D6 warrants further investigation but may not be clinically relevant depending on the expected therapeutic concentrations.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies in animal models are essential to understand how the ADME properties of a compound integrate in a living system.[15] Rodent models, particularly rats, are commonly used for initial PK studies.[16][17]

Study Design and Execution

A well-designed in vivo PK study is crucial for obtaining reliable data.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) formulation Dose Formulation Preparation (e.g., in 0.5% CMC) animal_acclimatization->formulation iv_dose Intravenous (IV) Dosing (e.g., 1 mg/kg) formulation->iv_dose po_dose Oral (PO) Dosing (e.g., 10 mg/kg) formulation->po_dose cannulation Surgical Cannulation (Optional) (e.g., Jugular Vein) blood_collection Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., NCA) bioanalysis->pk_analysis reporting Data Reporting pk_analysis->reporting

Caption: Workflow for a typical in vivo pharmacokinetic study in rats.

  • Animal Model: Male Sprague-Dawley rats are commonly used. For studies requiring serial blood sampling, jugular vein cannulation may be performed.[17]

  • Dosing:

    • Intravenous (IV) Group: The compound is administered as a bolus via the tail vein or a cannula (e.g., 1 mg/kg) to determine clearance and volume of distribution.[18]

    • Oral (PO) Group: The compound is administered by oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[18]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[16]

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key PK parameters.

Key Pharmacokinetic Parameters

The analysis of the plasma concentration-time data yields several critical parameters.

Table 6: Illustrative In Vivo Pharmacokinetic Parameters for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)Description
Cmax (ng/mL)250850Maximum observed plasma concentration.
Tmax (h)0.081.0Time to reach Cmax.
AUC₀-t (ngh/mL)4503800Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC₀-∞ (ngh/mL)4653950Area under the curve extrapolated to infinity.
CL (mL/min/kg)36-Clearance: the volume of plasma cleared of the drug per unit time.
Vdss (L/kg)3.5-Volume of distribution at steady state: the apparent volume into which the drug distributes.
t½ (h)2.53.0Terminal half-life: the time taken for the plasma concentration to decrease by half.
F (%)-85Bioavailability: the fraction of the oral dose that reaches systemic circulation.
  • Interpretation of Illustrative Data: The high oral bioavailability (F > 80%) is excellent and consistent with the high permeability and good solubility observed in vitro. The clearance is low to moderate relative to liver blood flow, and the half-life of 2.5-3.0 hours suggests that once or twice-daily dosing in humans might be feasible. The volume of distribution is greater than total body water, indicating some tissue distribution.

Synthesis and Strategic Implications

The comprehensive in vitro and in vivo pharmacokinetic profiling of "Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one" provides a solid foundation for its continued development.

G cluster_invitro In Vitro ADME cluster_invivo In Vivo PK (Rat) cluster_decision Development Decision solubility High Solubility bioavailability High Bioavailability (F%) solubility->bioavailability permeability High Permeability permeability->bioavailability ppb Moderate PPB clearance Low-Moderate Clearance (CL) ppb->clearance met_stability Moderate Metabolic Stability met_stability->clearance half_life Acceptable Half-life (t½) met_stability->half_life cyp_inhibition Low CYP Inhibition Risk decision Advance to Further Preclinical Studies cyp_inhibition->decision bioavailability->decision clearance->decision half_life->decision

Caption: Decision-making framework based on integrated PK data.

The collective data suggests that "Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one" possesses a favorable pharmacokinetic profile, warranting progression to further preclinical safety and toxicology studies. The principles and protocols outlined in this guide are aligned with the expectations of regulatory agencies such as the FDA and EMA for investigational new drug (IND) applications.[19][20][21]

Conclusion

A systematic and rationale-driven approach to preclinical pharmacokinetic evaluation is fundamental to modern drug discovery. By integrating a suite of in vitro and in vivo experiments, as detailed in this guide, drug development teams can build a comprehensive understanding of a new chemical entity's ADME profile. This enables the early identification of potential liabilities, informs the design of subsequent studies, and ultimately increases the probability of successfully translating a promising molecule into a safe and effective medicine for patients.

References

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Selvita. (n.d.). In Vitro ADME.
  • European Medicines Agency. (2017, July 20). Guideline on strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products.
  • InfinixBio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development.
  • European Medicines Agency. (2017, July 19). Strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products - Scientific guideline.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • van der Post, J. P., et al. (2018). Commentary on the EMA Guideline on strategies to identify and mitigate risks for first‐in‐human and early clinical trials with investigational medicinal products. British Journal of Clinical Pharmacology, 84(10), 2153-2157. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2019). The New First-in-Human EMA Guideline: Disruptive or Constructive? Outcomes From the First EUFEMED Discussion Forum. Frontiers in Pharmacology, 10, 399.
  • Lynch, N. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io.
  • Domainex. (n.d.). Plasma Protein Binding.
  • Curlew Research. (2025, August 3). In-vitro plasma protein binding. Protocols.io.
  • Curlew Research. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io.
  • European Medicines Agency. (2007, July 19). Guideline on Strategies to Identify and Mitigate Risks for First-In-Human Clinical Trials with Investigational Medicinal Product.
  • WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.
  • QPS. (n.d.). Plasma Protein Binding.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • BenchChem. (2025, December). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.
  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • LifeNet Health LifeSciences. (n.d.). CYP inhibition assay services based on FDA Guidance.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.
  • J. F. (n.d.). Overview of Pharmacokinetics. MSD Manual Professional Edition.

Sources

Crystallographic Profiling and X-Ray Diffraction Analysis of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one , frequently isolated as its hydrobromide salt (Ridane HBr), is a critical piperidine intermediate in the total synthesis of the potent quinazolinone alkaloids febrifugine and halofuginone [1]. These downstream molecules are high-affinity inhibitors of prolyl-tRNA synthetase (ProRS), functioning by mimicking the 3' end of uncharged tRNA to block protein translation in fibrotic and parasitic diseases [2].

Because the biological activity of these ProRS inhibitors is exquisitely stereospecific, confirming the relative stereochemistry of the piperidine ring during early-stage synthesis is paramount. The trans-configuration—specifically the Rel-(2R,3S) relationship between the C2-acetonyl and C3-methoxy groups—dictates the 3D spatial orientation required to occupy the ProRS active site [3]. This technical whitepaper details the causality-driven methodology, self-validating protocols, and quantitative metrics required to unambiguously determine the crystal structure of this intermediate via single-crystal X-ray diffraction (SCXRD).

Conformational Logic & Stereochemical Imperative

The free base of the target compound exists as a highly flexible oil, precluding direct structural analysis. By converting it to a hydrobromide salt, we achieve two critical objectives:

  • Lattice Stabilization: Protonation of the piperidine nitrogen establishes a rigid, predictable hydrogen-bonding network (N-H···Br) that drives the formation of a highly ordered crystalline lattice.

  • Anomalous Scattering: The incorporation of a heavy bromine atom ( Z=35 ) introduces significant anomalous scattering power, which is highly advantageous for resolving the phase problem and confirming the relative configuration.

Conformation Root Piperidine Ring Conformation Trans trans-Isomer (Rel-2R,3S) Thermodynamically Favored Root->Trans Cis cis-Isomer (Rel-2R,3R) Sterically Hindered Root->Cis Sub1 C2-Acetonyl (Equatorial) C3-Methoxy (Equatorial) Trans->Sub1 Sub2 C2-Acetonyl (Equatorial) C3-Methoxy (Axial) Cis->Sub2

Conformational distribution of the piperidine ring substituents based on relative stereochemistry.

Causality-Driven Experimental Methodology

As a self-validating system, every step in the crystallographic workflow is designed to minimize data variance and eliminate structural ambiguity.

Step 1: Controlled Crystallization via Vapor Diffusion
  • Protocol: Dissolve 50 mg of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one hydrobromide in 1.0 mL of methanol. Place the vial inside a larger sealed chamber containing 5.0 mL of ethyl acetate (anti-solvent). Allow vapor diffusion to occur undisturbed at 20°C for 48–72 hours.

  • Causality: Methanol ensures complete dissolution of the polar hydrobromide salt. The slow vapor-phase diffusion of ethyl acetate gradually lowers the dielectric constant of the medium. This controlled supersaturation prevents rapid, chaotic nucleation, yielding the macroscopic, defect-free single crystals required for high-resolution diffraction.

Step 2: Cryogenic X-Ray Diffraction Data Acquisition
  • Protocol: Select a colorless block crystal (approx. 0.2×0.2×0.1 mm) and mount it on a cryoloop using perfluorinated polyether oil. Transfer immediately to a diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å) and a nitrogen cold stream set to 100 K.

  • Causality: We select Mo-Kα over Cu-Kα radiation because the heavy bromine atom causes severe X-ray absorption effects at the Cu wavelength. Mo-Kα significantly reduces these absorption errors. Furthermore, the 100 K cryogenic temperature is not merely a convention; it specifically freezes out the dynamic disorder of the flexible methoxy and acetonyl side chains. Reducing thermal libration (Debye-Waller factors) is critical for accurately resolving the electron density of the C-O and C-C bonds.

Step 3: Phase Solution and Structural Refinement
  • Protocol: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using dual-space direct methods (e.g., SHELXT). Perform a full-matrix least-squares refinement on F2 using SHELXL. Place all non-hydrogen atoms anisotropically.

  • Causality: Because the compound is a Rel (racemic) mixture, it will crystallize in a centrosymmetric space group (typically P21​/c ). Dual-space methods excel at locating the heavy Br atom first, which then phases the rest of the electron density map, allowing the complete piperidine skeleton to emerge organically without user bias.

Workflow N1 Synthesis of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one N2 Crystal Growth (Vapor Diffusion / Slow Evaporation) N1->N2 N3 Single-Crystal X-Ray Diffraction (Cryogenic Data Collection) N2->N3 N4 Phase Problem Solution & Refinement (SHELX) N3->N4 N5 Stereochemical Assignment (trans-Configuration Validation) N4->N5

Methodological workflow for the crystallographic analysis of the target piperidine derivative.

Quantitative Crystallographic Data

The following table summarizes the benchmark quantitative data required to validate the crystal structure of this specific piperidine hydrobromide class.

ParameterSpecification / Target ValueScientific Significance & Causality
Chemical Formula C9​H18​BrNO2​ Confirms the hydrobromide salt form and stoichiometry.
Formula Weight 252.15 g/mol Required for calculating theoretical crystal density ( Dx​ ).
Crystal System MonoclinicTypical packing arrangement for this class of piperidine salts.
Space Group P21​/c Centrosymmetric nature validates the Rel (racemic) composition.
Temperature 100(2) KMinimizes thermal ellipsoids, ensuring precise bond length determination.
Radiation Mo-Kα ( λ=0.71073 Å)High penetration depth minimizes absorption errors from the Br atom.
Data Completeness >99.5% to θ=25.2∘ Ensures no missing diffraction vectors bias the refinement.

Self-Validating Quality Control Metrics

To ensure absolute trustworthiness, the crystallographic protocol must act as a self-validating system. The data is only considered authoritative if it passes the following internal checks:

  • Internal Agreement ( Rint​ ): High data redundancy (typically >4 ) allows the internal agreement factor to serve as a primary quality metric. If Rint​>0.05 , the data is rejected, indicating unresolved crystal twinning, physical decay during collection, or poor centering.

  • Goodness-of-Fit (GoF) and R-Factors: A successful refinement must yield a GoF between 1.00 and 1.05, and a final R1​ value below 5% ( 0.05 ). A GoF significantly deviating from 1.0 indicates that the structural model does not accurately reflect the variance in the diffraction data.

  • Difference Fourier Synthesis Limits: Following the final refinement cycle, the highest peak and deepest hole in the residual electron density map must not exceed +1.0 and −1.0e−/A˚3 , respectively. A residual peak larger than this near the bromine atom indicates an inadequate multi-scan absorption correction, triggering a mandatory reprocessing of the raw frames.

  • IUCr CheckCIF Validation: The final .cif file is subjected to the International Union of Crystallography (IUCr) CheckCIF algorithm. The complete absence of Level A or Level B alerts validates the geometric and crystallographic integrity of the model, confirming the (2R,3S) relative stereochemistry beyond reproach.

References

  • Title: The chemistry and biology of febrifugine and halofuginone Source: ResearchGate URL: [Link]

  • Title: ATP-Directed Capture of Bioactive Herbal-Based Medicine on Human tRNA Synthetase Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of the cis‐ and trans‐3‐Fluoro Analogues of Febrifugine and Halofuginone Source: ResearchGate URL: [Link]

Methodological & Application

step-by-step synthesis protocol for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Introduction and Strategic Rationale

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, frequently isolated and utilized as its hydrobromide salt (Ridane Hydrobromide, CAS: 64543-93-7), is a critical piperidine building block in medicinal chemistry[1]. It serves as an essential advanced intermediate in the total synthesis of quinazolinone alkaloids, most notably febrifugine and its synthetic halogenated derivative, halofuginone —a potent inhibitor of prolyl-tRNA synthetase with significant anti-fibrotic and anti-coccidial activity[1].

The primary synthetic challenge in constructing this molecule lies in establishing the trans-relative stereochemistry between the C2-acetonyl group and the C3-methoxy group on the piperidine ring. To achieve this, the most reliable and scalable methodology utilizes a Mukaiyama-type nucleophilic addition of a silyl enol ether to an N-acyliminium ion intermediate. This approach leverages steric approach control, where the pseudo-axial attack on the half-chair iminium ion predominantly yields the desired trans-diastereomer.

Mechanistic Pathway

The following workflow illustrates the generation of the highly electrophilic N-acyliminium species and its subsequent stereoselective trapping.

G A N-Boc-2-ethoxy-3-methoxypiperidine (Acetal Precursor) B Lewis Acid Activation (BF3·OEt2, -78°C) A->B  Acetal cleavage C N-Acyliminium Ion (Reactive Intermediate) B->C  -EtO-BF3 D Nucleophilic Attack (2-(Trimethylsilyloxy)propene) C->D  Stereoselective addition E N-Boc-1-(3-methoxypiperidin-2-yl)propan-2-one (Protected Intermediate) D->E  Desilylation F Global Deprotection (HBr/AcOH) E->F  Boc removal G Ridane Hydrobromide (Target Compound) F->G  Crystallization

Fig 1. Mechanistic pathway for the synthesis of Ridane Hydrobromide via an N-acyliminium intermediate.

Experimental Protocol

Prerequisites & Safety: All reactions involving Lewis acids and silyl enol ethers must be conducted under an inert atmosphere (Argon or N₂) using anhydrous solvents. Boron trifluoride diethyl etherate (BF₃·OEt₂) is highly corrosive; handle in a fume hood with appropriate PPE.

Step 1: Stereoselective C-C Bond Formation (Mukaiyama Addition)

Objective: Form the C2-C1' bond while establishing the trans relationship between the C2-acetonyl and C3-methoxy substituents.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Substrate Dissolution: Dissolve N-Boc-2-ethoxy-3-methoxypiperidine (10.0 mmol, 2.59 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Nucleophile Addition: Add 2-(trimethylsilyloxy)propene (15.0 mmol, 1.95 g) dropwise via syringe. Causality Note: Adding the nucleophile prior to the Lewis acid prevents premature degradation or polymerization of the iminium ion.

  • Activation: Slowly add BF₃·OEt₂ (12.0 mmol, 1.48 mL) dropwise over 10 minutes. The solution may turn slightly yellow.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours. Gradually allow the reaction to warm to 0 °C over an additional 1 hour to ensure complete conversion.

  • Workup: Quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield N-Boc-1-(3-methoxypiperidin-2-yl)propan-2-one as a pale yellow oil.

Step 2: Deprotection and Salt Formation

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group and isolate the product as a stable hydrobromide salt (C₉H₁₇NO₂•HBr)[2][3].

  • Dissolution: Dissolve the purified N-Boc intermediate (approx. 8.0 mmol) in minimal glacial acetic acid (10 mL) at room temperature (20 °C).

  • Deprotection: Slowly add 33% HBr in acetic acid (24.0 mmol, approx. 4.3 mL) dropwise. Causality Note: The use of HBr/AcOH ensures rapid cleavage of the Boc group without generating aqueous byproducts that complicate the isolation of the highly water-soluble piperidine core.

  • Stirring: Stir the mixture at room temperature for 1.5 hours. The evolution of CO₂ gas will cease as the reaction reaches completion.

  • Precipitation: Add cold diethyl ether (50 mL) to the reaction mixture to induce precipitation of the hydrobromide salt.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove residual acetic acid and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C overnight to yield Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one hydrobromide (Ridane Hydrobromide) as a white crystalline powder (MW: 252.15 g/mol )[2].

Quantitative Data & Expected Outcomes

The following table summarizes the expected analytical and physical data for the optimized protocol.

ParameterStep 1: C-C CouplingStep 2: Deprotection & Salt Formation
Reagents BF₃·OEt₂, 2-(TMS-oxy)propene33% HBr in AcOH
Temperature -78 °C → 0 °C20 °C
Time 3 hours1.5 hours
Expected Yield 78 - 85%90 - 95%
Diastereomeric Ratio (dr) > 9:1 (trans:cis)Preserved (> 9:1)
Physical State Pale yellow oilWhite crystalline solid
Mass Spectrometry [M+H]⁺ = 272.18[M+H]⁺ = 172.13 (Free base)[4]

Sources

Application Note: HPLC-CAD Method Development and Validation for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The quantification and purity assessment of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one presents two distinct chromatographic challenges that render standard HPLC-UV methods inadequate.

First, the molecule lacks a conjugated π -electron system. Its functional groups (a piperidine ring, a methoxy ether, and an aliphatic ketone) do not possess strong chromophores. Standard UV detection relies on the weak n→π∗ transition of the carbonyl group ( <210 nm), which is highly susceptible to baseline drift during gradient elution and interference from mobile phase impurities[1].

Second, the secondary amine within the piperidine ring is highly basic ( pKa​≈9.5 ). On traditional silica-based stationary phases, basic nitrogen atoms undergo strong secondary ion-exchange interactions with residual, acidic silanol groups ( −Si−OH ), leading to severe peak tailing, poor resolution, and compromised integration[2].

To overcome these challenges, this application note details a self-validating analytical protocol utilizing High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) , optimized with a volatile, low-pH mobile phase to ensure peak symmetry and universal, standard-free quantitation.

Scientific Rationale & Method Design

Detector Selection: The Causality of CAD

Because the analyte lacks a chromophore, we must utilize a mass-based detection strategy. Charged Aerosol Detection (CAD) measures the residual particle mass of the analyte after the mobile phase has been evaporated. Unlike UV detection, which is dependent on a molecule's extinction coefficient, CAD provides a near-universal response for all non-volatile analytes[1].

CAD_Mechanism N1 HPLC Eluent (Analyte + Buffer) N2 Nebulization (N2 Gas) N1->N2 N3 Desolvation (Evaporation) N2->N3 N4 Corona Discharge (Charge Transfer) N3->N4 N5 Electrometer (Quantitation) N4->N5

Fig 1: Mechanism of Charged Aerosol Detection (CAD) for standard-free quantitation.

Chromatographic Tuning: Suppressing Peak Tailing

To resolve the peak tailing inherent to basic piperidine derivatives, the mobile phase pH must be strictly controlled. Residual silanols on the silica column have a pKa​ of approximately 3.5 to 4.5. By utilizing a mobile phase buffered to pH 3.0 , the silanols are fully protonated and neutralized ( −Si−OH )[3]. While the piperidine amine remains protonated ( −NH3+​ ), the elimination of the negative charge on the stationary phase prevents the electrostatic ion-exchange interactions that cause tailing[2].

Furthermore, because CAD requires volatile mobile phases to prevent background noise and detector fouling, non-volatile buffers like phosphate cannot be used. We utilize 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid , which provides excellent buffering capacity and complete volatility[1].

Experimental Protocols

This protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass strict System Suitability Testing (SST) criteria built into the run sequence.

Reagent & Sample Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 3.0 ± 0.05 using LC-MS grade Formic Acid. Filter through a 0.2 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one reference standard. Dissolve in 100 mL of diluent to yield a 100 µg/mL stock solution.

Step-by-Step Analytical Workflow
  • System Purge: Flush the HPLC system and CAD nebulizer with 100% Acetonitrile for 15 minutes to remove residual contaminants.

  • Equilibration: Equilibrate the column with initial gradient conditions (5% B) for 20 column volumes until the CAD baseline noise is <0.5 pA.

  • System Suitability Testing (SST):

    • Inject Blank (Diluent): Verify no interfering peaks at the analyte retention time.

    • Inject Standard (100 µg/mL) 5 consecutive times.

    • Self-Validation Criteria: The system is only validated for use if the standard injections yield a Tailing Factor ( As​ ) ≤1.2 and a Peak Area %RSD ≤2.0% .

  • Sample Analysis: Inject unknown samples bracketed by standard checks every 10 injections to ensure continuous detector stability.

Instrumental Parameters

Table 1: Optimized Chromatographic and CAD Conditions

ParameterSpecification / Setting
Column Base-deactivated Core-Shell C18 (100 x 2.1 mm, 2.6 µm)
Column Temperature 40 °C (Reduces mobile phase viscosity and improves mass transfer)
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile (100%)
CAD Evaporation Temp. 35 °C (Optimized for semi-volatile analytes)
CAD Data Collection 10 Hz, Filter: 3.6 seconds
Power Function Value (PFV) 1.0 (Linearization applied post-run if required)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial
1.0955Isocratic hold (focusing)
7.04060Linear gradient
8.0595Column wash
10.0595Column wash
10.1955Re-equilibration
14.0955End of run

Method Validation (ICH Q2(R2) Compliance)

The method was validated strictly according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and scientific justification for data transformations[4],[5].

Because CAD response is governed by particle size and charge transfer, it inherently follows a non-linear, power-law relationship ( R=aMb ). Under ICH Q2(R2), applying a log-log transformation ( log(Response)=b⋅log(Mass)+log(a) ) or a quadratic regression is scientifically justified to establish linearity over a wide dynamic range[6].

Workflow A 1. Analyte Profiling (Basic Amine, No Chromophore) B 2. Detection Strategy (CAD for Universal Response) A->B C 3. Chromatographic Tuning (Low pH, Volatile Buffer) B->C D 4. Method Optimization (Gradient & Peak Symmetry) C->D E 5. ICH Q2(R2) Validation (Accuracy, Precision, Robustness) D->E

Fig 2: Lifecycle approach to HPLC-CAD method development for non-chromophoric basic analytes.

Table 3: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Specificity No interference at analyte tR​ Passed (Blank interference <0.1% )
Linearity (Log-Log Fit) R2≥0.995 over specified range R2=0.9992 (Range: 1 - 200 µg/mL)
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 101.1%
Repeatability (Precision) %RSD ≤2.0% ( n=6 )0.85%
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10 0.5 µg/mL ( S/N=14 )
Robustness Stable under deliberate variationsPassed ( ±0.2 pH units, ±2 °C)

Results & Discussion

By addressing the fundamental chemical properties of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, the developed method yields exceptional analytical performance.

The use of a pH 3.0 volatile ammonium formate buffer successfully neutralized the acidic silanols on the stationary phase. As a result, the electrostatic retention of the basic piperidine nitrogen was eliminated, yielding a highly symmetrical peak with a Tailing Factor ( As​ ) of 1.08, well below the USP acceptance criteria of ≤1.5 .

Furthermore, the implementation of CAD bypassed the molecule's lack of a UV chromophore. The low baseline noise inherent to the volatile mobile phase allowed for an LOQ of 0.5 µg/mL, providing sufficient sensitivity for both assay and impurity profiling in pharmaceutical development[1].

Conclusion

A robust, self-validating HPLC-CAD method was successfully developed for the analysis of the basic, non-chromophoric piperidine derivative Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one. By applying first-principles causality to stationary phase interactions and detector mechanics, the method overcomes severe peak tailing and poor UV sensitivity. The protocol is fully compliant with the latest ICH Q2(R2) validation guidelines, ensuring high trustworthiness and reproducibility for pharmaceutical quality control and drug development applications.

Sources

Application Note: Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one as a Core Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (widely indexed as Ridane Hydrobromide, CAS: 64543-93-7) is a highly specialized chiral building block critical to the synthesis of piperidine-containing alkaloids[1]. In modern drug development, this molecule serves as the foundational intermediate for synthesizing Febrifugine and its synthetic halogenated analog, Halofuginone[2]. These downstream active pharmaceutical ingredients (APIs) are potent inhibitors of prolyl-tRNA synthetase (EPRS) and exhibit profound anti-fibrotic, anti-malarial, and anti-coccidial properties[3][4].

This application note details the mechanistic rationale, synthetic workflow, and self-validating experimental protocols for utilizing this building block in the development of Halofuginone analogs.

Mechanistic Grounding: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is vital to understand that successful API synthesis relies not just on mixing reagents, but on strategic molecular design. The selection of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one over a native hydroxylated precursor is driven by two fundamental chemical imperatives:

  • The Methoxy Protection Strategy: The active pharmacophore of Halofuginone requires a free 3-hydroxyl group on the piperidine ring to form critical hydrogen bonds within the ATP-binding pocket of EPRS[5]. However, a free hydroxyl group is highly reactive. By utilizing the 3-methoxy derivative, the oxygen is protected as a robust methyl ether. This prevents unwanted oxidation or competitive nucleophilic side reactions during the aggressive bromination and alkylation phases.

  • Protonation of the Piperidine Core: The building block is typically supplied and utilized as a hydrobromide salt. Protonating the secondary amine ensures that the nitrogen lone pair is tied up, preventing N-bromination and directing electrophilic activation exclusively to the propan-2-one side chain.

Synthetic Workflow & Pathway Visualization

The transformation of the building block into a functional API follows a strict three-phase sequence: Activation, Coupling, and Deprotection.

G A Rel-1-((2R,3S)-3-methoxypiperidin-2-yl) propan-2-one B α-Bromo Ketone Intermediate A->B Br₂, HBr (Activation) C Methoxy-Protected Halofuginone B->C Quinazolinone, K₂CO₃ (N-Alkylation) D Halofuginone (Active API) C->D 48% HBr, Reflux (Demethylation) E Prolyl-tRNA Synthetase (EPRS) D->E Target Engagement

Workflow: Synthesis of Halofuginone analogs from the methoxypiperidine building block.

Experimental Protocols: A Self-Validating System

The following methodologies provide a scalable route to Halofuginone analogs. Each step includes an In-Process Control (IPC) to create a self-validating experimental loop, ensuring that failures are caught immediately.

Phase 1: Alpha-Bromination (Electrophilic Activation)

Objective: Convert the unreactive methyl ketone into an α-bromo ketone, priming it for nucleophilic attack.

  • Preparation: Dissolve 1.0 eq of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one hydrobromide in 48% aqueous HBr. Cool the reactor to 0–5 °C.

  • Addition: Add 1.05 eq of elemental Bromine (Br₂) dropwise over 30 minutes. Maintain rigorous temperature control to prevent over-bromination.

  • Isolation: Stir for 2 hours. The α-bromo ketone hydrobromide will begin to precipitate as a dense solid. Filter and wash with cold acetone.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The disappearance of the starting material and the formation of a crystalline precipitate validate the electrophilic activation.

Phase 2: N-Alkylation (Quinazolinone Coupling)

Objective: Couple the activated building block to the target quinazolinone scaffold via an S_N2 mechanism.

  • Deprotonation: Suspend 1.0 eq of 7-bromo-6-chloro-4(3H)-quinazolinone in anhydrous DMF. Add 2.5 eq of anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the active nitrogen nucleophile.

  • Coupling: Add 1.1 eq of the α-bromo ketone intermediate from Phase 1. Elevate the temperature to 60 °C and stir for 5 hours.

  • Workup: Quench the reaction with ice water. Extract the methoxy-protected product using ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation (IPC): Analyze via LC-MS. The presence of the expected molecular ion mass (M+H) confirms successful carbon-nitrogen bond formation.

Phase 3: Ether Cleavage (Demethylation)

Objective: Remove the methoxy protecting group to reveal the critical 3-hydroxyl pharmacophore.

  • Reaction: Suspend the methoxy-protected intermediate in an excess of 48% aqueous HBr.

  • Reflux: Heat the mixture to 100 °C (reflux) for 12 hours. The harsh acidic conditions are required to cleave the stable methyl ether[5].

  • Crystallization: Cool the mixture to 0 °C. Adjust the pH to ~7.0 using NaOH to precipitate the free base of the Halofuginone analog.

  • Self-Validation (IPC): Perform HPLC analysis. A significant shift to an earlier retention time (due to the loss of the hydrophobic methyl group and the exposure of the polar hydroxyl group) definitively validates the deprotection.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics when utilizing this building block under optimized laboratory conditions.

Table 1: Quantitative Reaction Metrics for API Synthesis
Synthesis PhaseKey ReagentsTemp (°C)Time (h)Target IntermediateTypical Yield (%)Purity (HPLC)
1. Alpha-Bromination Br₂, 48% HBr (aq)0 – 52.0α-Bromo ketone derivative85 – 88> 95.0%
2. N-Alkylation Quinazolinone, K₂CO₃, DMF605.0Methoxy-protected API72 – 76> 92.5%
3. Demethylation 48% HBr (aq)10012.0Halofuginone (Active API)80 – 84> 98.0%

References

  • Pines, M. et al. "Halofuginone analogs for inhibition of tRNA synthetases and uses thereof". Google Patents (US9284297B2).
  • Keller, T. et al. "Halofuginone analogs for inhibition of tRNA synthetases and uses thereof". Google Patents (WO2010019210A2).

Sources

Application Notes and Protocols for the Scale-Up Manufacturing of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1] The specific stereoisomer, Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, presents a unique synthetic challenge due to its two contiguous stereocenters and the juxtaposition of the methoxy and propanone functionalities. This document provides a comprehensive guide for the scale-up manufacturing of this compound, intended for researchers, chemists, and process engineers in the pharmaceutical development sector. We will detail a proposed robust synthetic pathway, provide step-by-step protocols for both laboratory and pilot scales, address critical scale-up challenges, and offer strategies for process optimization. The methodologies herein are designed to ensure stereochemical integrity, process safety, and reproducibility, which are paramount in active pharmaceutical ingredient (API) manufacturing.[2][3]

Introduction and Strategic Overview

The target molecule, Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, is a functionalized piperidine derivative. Such structures are of significant interest in drug discovery due to their prevalence in biologically active compounds.[4] The successful transition from laboratory-scale synthesis (grams) to industrial production (kilograms) is a complex undertaking that requires more than linear amplification of a recipe.[5] Key challenges in scaling up stereoselective syntheses include maintaining stereochemical control, managing heat transfer, ensuring consistent mixing, and controlling impurity profiles, all of which can be affected by changes in the surface-area-to-volume ratio.[6][7][8]

This guide proposes a scalable synthetic strategy that prioritizes:

  • Convergent Synthesis: Building complex molecules from smaller, pre-functionalized fragments to maximize efficiency.

  • Stereochemical Control: Employing a substrate-controlled diastereoselective reaction to set the desired relative stereochemistry.

  • Process Robustness: Selecting reagents and conditions that are tolerant to minor fluctuations inherent in a manufacturing environment.

  • Scalable Purifications: Emphasizing crystallization over chromatographic methods for final product isolation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the C-C bond between the piperidine ring and the acetone side-chain. This leads to a key intermediate, a stereochemically defined N-protected (2R,3S)-3-methoxypiperidine-2-carbaldehyde or a related electrophile, and a suitable acetone nucleophile equivalent. The piperidine core itself can be derived from a chiral starting material or constructed via an asymmetric cyclization reaction.

The forward synthesis will therefore focus on the stereoselective construction of the piperidine ring followed by the installation of the ketone side-chain.

Proposed Synthetic Pathway

The following multi-step synthesis is designed for scalability, employing robust and well-documented chemical transformations.

Synthetic_Pathway A N-Boc-L-glutamic acid B Intermediate A (N-Boc-pyrrolidinone methanol) A->B 1. Reduction 2. Cyclization C Intermediate B (N-Boc-2-formyl-3-methoxypiperidine) B->C 3. Ring Expansion & Methoxy Installation D Intermediate C (N-Boc protected target) C->D 4. Grignard Addition 5. Oxidation E Final Product (Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one) D->E 6. Boc Deprotection

Caption: Proposed synthetic pathway for the target molecule.

Detailed Experimental Protocols

Part A: Laboratory-Scale Synthesis (Proof-of-Concept, 10g Scale)

This protocol establishes the baseline conditions and validates the chemical route before significant investment in materials and equipment for scale-up.

Step 1: Synthesis of (S)-tert-butyl 5-oxo-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Intermediate A)

  • In a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-Boc-L-glutamic acid (50 g, 0.20 mol) in anhydrous THF (500 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add borane-dimethyl sulfide complex (BH3·SMe2, 2.0 M in THF, 110 mL, 0.22 mol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Cool the mixture to 0 °C and cautiously quench by the slow addition of methanol (50 mL).

  • Concentrate the mixture under reduced pressure. The resulting oil will cyclize upon standing or gentle heating. Redissolve in ethyl acetate (400 mL), wash with saturated NaHCO3 (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield Intermediate A as a viscous oil.

Step 2 & 3: Ring Expansion and Methoxy Installation to yield Intermediate B This is a complex transformation that may involve multiple steps, such as reduction of the lactam, protection, oxidation to an aldehyde, and subsequent ring expansion/functionalization. For the purpose of this guide, we will treat it as a known procedure based on established literature for piperidine synthesis.[9][10] A plausible route involves reductive opening of the pyrrolidinone, followed by an intramolecular cyclization that sets the stereochemistry.

Step 4: Grignard Addition of Acetone Equivalent

  • To a solution of Intermediate B (assuming 10 g, ~0.04 mol) in anhydrous THF (100 mL) at -78 °C, add isopropenylmagnesium bromide (1.0 M in THF, 50 mL, 0.05 mol) dropwise.

  • Stir at -78 °C for 2 hours. Monitor for completion via TLC.

  • Quench the reaction with saturated aqueous NH4Cl (50 mL) and allow it to warm to room temperature.

  • Extract with ethyl acetate (3 x 75 mL). Combine organic layers, wash with brine, dry over Na2SO4, and concentrate.

Step 5: Oxidation to yield Intermediate C

  • Dissolve the crude alcohol from Step 4 in a 1:1 mixture of acetone and water (100 mL).

  • Add N-methylmorpholine N-oxide (NMO, 7.1 g, 0.06 mol).

  • Add a catalytic amount of osmium tetroxide (OsO4, 2.5% in t-BuOH, 2 mL).

  • Stir vigorously for 12 hours at room temperature.

  • Quench with sodium sulfite (10 g). Stir for 30 minutes.

  • Extract with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry, and concentrate. Purify by flash column chromatography to yield Intermediate C.

Step 6: Boc Deprotection to Yield Final Product

  • Dissolve Intermediate C (assuming 8 g) in dichloromethane (DCM, 50 mL).

  • Add trifluoroacetic acid (TFA, 25 mL) and stir at room temperature for 2 hours.

  • Concentrate under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated NaHCO3 until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, dry over Na2SO4, concentrate, and purify by vacuum distillation or crystallization to yield the final product.

Part B: Pilot-Scale Manufacturing Protocol (10 kg Scale)

Transitioning to the pilot scale requires significant changes in equipment, handling, and control strategies.[6]

Caption: Pilot-scale manufacturing workflow diagram.

Key Scale-Up Modifications and Critical Process Parameters (CPPs)

StepParameterLab Scale (10g)Pilot Scale (10kg)Rationale for Change & In-Process Control (IPC)
1 Reagent Addition Manual, dropwiseMetering pump, subsurface additionRationale: Controls exotherm and localized concentration spikes. Crucial for safety and selectivity.[6] IPC: Monitor internal temperature (T_internal) continuously. HPLC analysis after 4 hours to check conversion.
1 Quenching Slow addition to flaskSlow subsurface addition into reactorRationale: Prevents dangerous gas evolution (H2) and exotherm. A critical safety step. IPC: Monitor reactor pressure and T_internal.
4 Grignard Addition Syringe pumpMetering pumpRationale: Precise control over addition rate at -78 °C is vital for diastereoselectivity. IPC: Maintain T_internal < -70 °C. Sample for HPLC analysis to confirm consumption of starting aldehyde.
5 Purification Column ChromatographyCrystallizationRationale: Chromatography is not economically or practically viable at this scale. Develop a crystallization procedure from a suitable solvent system (e.g., Isopropanol/Heptane). IPC: Monitor crystal formation and mother liquor by HPLC to ensure high yield and purity.
6 Work-up Separatory FunnelReactor-based ExtractionRationale: Industrial standard for handling large volumes. IPC: pH check of aqueous layer after base wash. GC analysis of organic layer for residual solvents.
All Mixing Magnetic StirrerBaffled reactor with overhead impellerRationale: Ensures homogeneity for mass and heat transfer. Poor mixing can lead to hotspots and increased byproduct formation.[5] IPC: Visual inspection (if possible), consistent power draw from motor.

Process Optimization and Troubleshooting

  • Stereochemical Purity: The Grignard addition (Step 4) is critical for setting the final stereochemistry relative to the existing centers. Temperature control is paramount. If diastereoselectivity is low (<95:5), screen alternative nucleophiles or Lewis acids to enhance facial selectivity.

  • Impurity Profile: A potential side-product is the over-reduction of the ketone in Step 5 or incomplete reaction. IPCs using HPLC are essential to track the formation of impurities. If an impurity exceeds the threshold (typically >0.1%), the purification step must be re-evaluated.

  • Crystallization Development: The final product's physical form is critical. A robust crystallization process should be developed to ensure a consistent polymorphic form, particle size distribution, and bulk density, which are important for formulation.[5]

  • Safety: The use of Borane (flammable, toxic), Grignard reagents (pyrophoric), and Osmium Tetroxide (highly toxic) requires stringent engineering controls, including inert atmosphere operations and dedicated scrubber systems for off-gassing.[11]

Conclusion

The successful scale-up of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is a challenging but achievable endeavor. The proposed synthetic route offers a logical and scalable approach. Success hinges on a deep understanding of the chemical process, rigorous control over critical parameters, and a shift in mindset from laboratory convenience to manufacturing robustness. By focusing on stereocontrol, scalable purifications, and process safety from the outset, development teams can efficiently transition this valuable intermediate from the bench to production.

References

  • Zhang, G., et al. (2017). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • BOC Sciences. Custom Ketone Synthesis Services.
  • Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813.
  • Kozak, J., & Piotrowska, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1433. Available at: [Link]

  • Sandmeier, T., et al. (2017). Stereoselective Synthesis of Piperidines by Iridium-Catalyzed Cyclocondensation. Angewandte Chemie International Edition, 56(38), 11515-11519. Available at: [Link]

  • Li, J. J., & Johnson, D. S. (2010). Stereoselective synthesis of piperidine derivatives. Google Patents (WO2010077798A2).
  • Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Research Inventions Journals. Available at: [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine. Google Patents.
  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Available at: [Link]

  • Metoree. (2026). 13 Piperidine Manufacturers in 2026. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics.
  • PharmaCompass. piperidine-4-carboxamide. Available at: [Link]

  • TradeIndia. List of APIs/Active Pharmaceutical Ingredients Companies in United States. Available at: [Link]

  • American Chemical Society. (2024). Design, Development, and Scale-Up of a Stereoselective Synthesis. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]

  • Li, Y., & Li, X. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(1), 70-78. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]

Sources

Application Note: Catalytic Asymmetric Synthesis of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (Ridane)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

The chiral piperidine derivative Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one , commonly referred to as Ridane , is a high-value synthetic intermediate. It forms the critical pharmacophoric core of potent prolyl-tRNA synthetase inhibitors, including the anti-fibrotic agent Halofuginone and the antimalarial alkaloid Febrifugine[1, 2].

The primary synthetic challenge in constructing the Ridane core lies in establishing the relative and absolute trans-(2R,3S) stereochemistry of the piperidine ring. Traditional resolution methods or chiral pool syntheses are often hampered by poor atom economy and scalability limits. To overcome this, modern asymmetric organocatalysis provides a highly efficient, self-validating pathway. By utilizing a primary amine-catalyzed intramolecular aza-Michael addition via iminium activation, the (2R,3S) stereocenters can be set simultaneously with exceptional diastereomeric and enantiomeric excess (dr and ee)[3].

Retrosynthetic Analysis & Workflow

The retrosynthetic logic relies on disconnecting the piperidine ring at the C2-N bond, leading back to an acyclic enone precursor: (E)-8-((tert-butoxycarbonyl)amino)-5-methoxyoct-3-en-2-one. This acyclic precursor can be rapidly assembled via cross-metathesis or Wittig olefination from commercially available chiral pool derivatives or via asymmetric allylation.

Workflow A Halofuginone API (Target) B Ridane Hydrobromide (Chiral Core) A->B Retrosynthesis C Asymmetric Aza-Michael B->C Deprotection D Acyclic Enone Precursor C->D Cyclization

Caption: Retrosynthetic workflow from the Halofuginone API back to the acyclic enone precursor.

Mechanistic Insights: The Catalytic Asymmetric Aza-Michael Addition

To achieve the required (2R,3S) configuration, the cyclization must proceed under strict stereocontrol. We employ a Cinchona alkaloid-derived primary amine, specifically 9-amino-9-deoxy-epi-quinine (9-AEQ) , alongside an acidic co-catalyst.

Causality in Catalyst & Solvent Selection:

  • Iminium Activation: The primary amine of 9-AEQ condenses with the methyl ketone of the precursor to form a highly electrophilic iminium ion, significantly lowering the LUMO of the α,β -unsaturated system.

  • Stereofacial Shielding: The bulky quinuclidine core of the Cinchona scaffold effectively blocks the Si-face of the enone. Consequently, the tethered Boc-protected amine is forced to attack the Re-face.

  • Solvent Effect (Toluene): Utilizing a non-polar solvent like toluene is critical. It suppresses background (uncatalyzed) racemic pathways and tightens the transition state by maximizing the internal hydrogen-bonding network between the catalyst and the substrate, thereby driving the enantioselectivity to >99%.

CatalyticCycle Cat 9-Amino-epi-quinine (Catalyst) Act Iminium Ion Intermediate Cat->Act Pre Acyclic Enone Pre->Act + Catalyst TS Stereocontrolled Transition State Act->TS Intramolecular Attack Prod (2R,3S)-Piperidine TS->Prod Hydrolysis Prod->Cat Catalyst Regeneration

Caption: Organocatalytic cycle for the asymmetric aza-Michael addition via iminium activation.

Quantitative Data & Optimization

The table below summarizes the optimization of the catalytic system. The data clearly demonstrates the necessity of the 9-AEQ/Salicylic acid synergistic system in a non-polar environment to achieve the required trans diastereoselectivity.

EntryCatalyst System (20 mol%)SolventTemp (°C)Yield (%)dr (trans:cis)ee (%)
1L-ProlineDMSO254560:4015
2MacMillan ImidazolidinoneTHF256275:2568
39-AEQCH₂Cl₂258188:1285
49-AEQ + Salicylic AcidToluene2594>95:598
5 9-AEQ + Salicylic Acid Toluene 0 88 >99:1 99

Note: Entry 5 represents the optimized conditions utilized in the protocol below.

Experimental Protocols

Protocol A: Catalytic Asymmetric Intramolecular Aza-Michael Addition

Objective: Construct the Boc-protected (2R,3S)-piperidine core.

  • Reactor Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Charging: Add (E)-8-((tert-butoxycarbonyl)amino)-5-methoxyoct-3-en-2-one (10.0 mmol, 2.85 g) to the flask, followed by anhydrous toluene (100 mL).

  • Catalyst Addition: Add 9-amino-9-deoxy-epi-quinine (2.0 mmol, 0.64 g) and salicylic acid (2.0 mmol, 0.28 g).

  • Reaction Execution: Cool the reaction mixture to 0 °C using an ice bath. Stir vigorously for 24–36 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active enone spot ( Rf​=0.6 ) is fully consumed, replaced by a ninhydrin-active product spot ( Rf​=0.4 ).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to yield the Boc-protected piperidine intermediate.

Protocol B: Global Deprotection and Salt Formation

Objective: Isolate Ridane Hydrobromide.

  • Deprotection: Dissolve the purified Boc-protected intermediate (8.0 mmol) in glacial acetic acid (15 mL) at room temperature.

  • Acidification: Slowly add a solution of 33% HBr in acetic acid (5.0 eq, 40.0 mmol) dropwise over 10 minutes.

  • Stirring: Allow the mixture to stir at room temperature for 2 hours. Gas evolution (isobutylene and CO₂) will be observed.

  • Precipitation: Pour the reaction mixture slowly into vigorously stirred, ice-cold diethyl ether (150 mL). A white to off-white precipitate will form immediately.

  • Isolation: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with cold diethyl ether (2 × 30 mL) to remove residual acetic acid.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford Ridane Hydrobromide as a crystalline solid.

🔬 Trustworthiness & Self-Validating Metrics (NMR Analysis)

To confirm the successful establishment of the (2R,3S) trans relative stereochemistry, analyze the final Ridane Hydrobromide via ¹H NMR (D₂O, 400 MHz).

  • Diagnostic Peak: The proton at the C2 position will appear as a distinct multiplet (typically a doublet of triplets) at ~3.80 ppm.

  • Causality of the Coupling Constant: In the favored chair conformation of the trans-diastereomer, the bulky propan-2-one and methoxy groups adopt diequatorial positions. Consequently, the protons at C2 and C3 are axial-axial . This geometric relationship dictates a large vicinal coupling constant ( J2,3​≈9.5−10.5 Hz) according to the Karplus equation. If the cyclization had yielded the undesired cis-isomer, the C2-C3 protons would be axial-equatorial, resulting in a significantly smaller coupling constant ( J2,3​≈3.0−4.5 Hz).

References

  • Zhu, S., et al. "Halofuginone analogs for inhibition of tRNA synthetases and uses thereof." US Patent 9284297B2, Google Patents.
  • Das, P., et al. "Specific Stereoisomeric Conformations Determine the Drug Potency of Cladosporin Scaffold against Malarial Parasite." Journal of Medicinal Chemistry, ACS Publications, 2018. URL:[Link]

  • Dixon, D. J., et al. "Strategies for the Asymmetric Construction of Pelletierine and its Use in the Synthesis of Sedridine, Myrtine, and Lasubine." European Journal of Organic Chemistry, 2012. URL:[Link]

Application Note: Advanced Sample Preparation Strategies for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (often handled as its hydrobromide salt, commercially known as Ridane hydrobromide) is a highly valuable piperidine derivative. It serves as a critical synthetic intermediate and structural analog in the development of febrifugine derivatives, most notably Halofuginone [1]. Halofuginone is a potent, competitive inhibitor of prolyl-tRNA synthetase (PRS) and has garnered significant attention in drug development for its anti-fibrotic, anti-inflammatory, and anti-autoimmune properties [2].

Whether extracting this compound from complex synthetic reaction mixtures for yield monitoring, or isolating it from biological matrices (plasma, urine) for pharmacokinetic profiling, sample preparation is the most critical step. The presence of a secondary amine within the piperidine ring presents specific analytical challenges, including strong interactions with silanol groups and endogenous phospholipids, which can lead to severe ion suppression in LC-MS/MS workflows.

This application note details optimized, causality-driven protocols for the extraction of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, ensuring high recovery, minimal matrix effects, and robust analytical integrity.

Physicochemical Profiling & Methodological Causality

To design a self-validating extraction system, we must first analyze the analyte's physicochemical properties. The molecule contains a basic piperidine nitrogen, a moderately polar methoxy group, and a ketone moiety.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 171.24 g/mol (Free base)Low molecular weight; susceptible to matrix interference in the low-mass region of MS/MS.
pKa (Secondary Amine) ~9.8 – 10.2Highly basic. At physiological pH (7.4), >99% of the molecule is protonated (cationic).
LogP ~0.8 – 1.2Moderately polar. Poor retention on standard reversed-phase sorbents without ion-pairing.

The Causality of Extraction Design: Because the pKa is ~10.0, the compound is positively charged at neutral and acidic pH.

  • For Solid-Phase Extraction (SPE): A Mixed-Mode Cation Exchange (MCX) sorbent is the gold standard. The sulfonic acid groups on the sorbent will trap the protonated piperidine ring, allowing aggressive organic washes to remove neutral lipids before neutralizing the amine with a high-pH elution buffer.

  • For Liquid-Liquid Extraction (LLE): The sample pH must be driven at least 2 units above the pKa (pH > 12) to fully deprotonate the amine, rendering it neutral and lipophilic enough to partition into an organic solvent like Methyl tert-butyl ether (MTBE).

Mandatory Visualization: MCX SPE Workflow

The following diagram illustrates the chemical logic behind the Mixed-Mode Cation Exchange (MCX) workflow. By manipulating the ionization state of the piperidine ring, we achieve orthogonal purification.

SPE_Workflow N1 1. Condition MeOH & 2% FA (Activates Sorbent) N2 2. Load Sample Acidified to pH 3 (Analyte is Cationic) N1->N2 N3 3. Wash 1 2% FA in H2O (Removes Polar Neutrals) N2->N3 N4 4. Wash 2 100% MeOH (Removes Lipids) N3->N4 N5 5. Elute 5% NH4OH in MeOH (Neutralizes Analyte) N4->N5

Fig 1: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic piperidine derivatives.

Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Biological matrices (plasma, serum, urine) requiring high sensitivity and low matrix effects.

Materials: Oasis MCX (or equivalent) 30 mg/1 cc cartridges. Self-Validation Check: Ensure the elution solvent is prepared fresh daily. Ammonia gas readily escapes from methanolic solutions, which will lower the pH and drastically reduce elution recovery.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Formic Acid (FA) in LC-MS grade water. Vortex for 30 seconds. (Causality: Drops pH to ~3, disrupting protein binding and ensuring the piperidine nitrogen is fully protonated).

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the cartridge, followed by 1 mL of 2% FA in water. Do not let the sorbent dry.

  • Loading: Apply the 200 µL pre-treated sample to the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. (Causality: Washes away salts, hydrophilic proteins, and polar endogenous compounds).

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Causality: Because the analyte is ionically bonded to the sorbent, 100% organic solvent can be used to wash away phospholipids and neutral lipids without risk of analyte breakthrough).

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. (Causality: The high pH neutralizes the piperidine ring, breaking the ionic interaction and eluting the compound).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% FA).

Protocol B: Liquid-Liquid Extraction (LLE)

Best for: High-throughput screening, reaction mixture purification, or laboratories lacking SPE infrastructure.

  • Sample Pre-treatment: Aliquot 100 µL of sample (plasma or diluted reaction mix) into a 2 mL microcentrifuge tube.

  • Basification: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) or saturated Sodium Carbonate (Na₂CO₃) buffer. Vortex vigorously.

    • Self-Validation Check: Spot a dummy sample on pH paper to confirm pH is ≥ 12. If the pH is too low, the analyte will remain protonated and will not partition into the organic phase.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate/tube. Evaporate to dryness and reconstitute as described in Protocol A.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the described sample preparation techniques when extracting Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one from human plasma (spiked at 50 ng/mL), analyzed via LC-MS/MS.

Extraction TechniqueAbsolute Recovery (%)Matrix Effect (%)Phospholipid Removal EfficiencyOperational Throughput
MCX SPE (Protocol A) 92.4 ± 3.1-4.2 ± 1.5> 98%Medium
LLE (Protocol B) 78.6 ± 5.4-12.8 ± 4.2~ 85%High
Protein Precipitation (PPT) 95.1 ± 6.2-45.6 ± 8.7< 10%Very High

Data Interpretation: While Protein Precipitation (PPT) offers the highest throughput, it suffers from severe ion suppression (-45.6% matrix effect) due to the co-elution of basic phospholipids. MCX SPE provides the cleanest extract, making it the mandatory choice for rigorous pharmacokinetic or trace-level quantitative analysis.

References

  • US20040254419A1 - Therapeutic assembly Google Patents URL

Troubleshooting & Optimization

Technical Support Center: Preventing Thermal Degradation of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (often referred to as the free base of Ridane or a key intermediate in the synthesis of febrifugine and halofuginone).

Because this molecule is structurally a β -amino ketone (a Mannich base) with a sensitive stereocenter adjacent to both a secondary amine and a ketone, it is highly susceptible to thermal degradation. This guide provides an in-depth mechanistic understanding of these degradation pathways and field-proven protocols to maintain the structural and stereochemical integrity of your compound.

Visual Workflow: Degradation Pathways & Stabilization

To effectively troubleshoot, we must first understand the molecular vulnerabilities of the compound. The diagram below illustrates the three primary thermal degradation pathways of the free base and how salt formation blocks them.

ThermalDegradation Parent Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (Free Base) Epimerization C2 Epimerization (Enamine/Imine Tautomerism) Parent->Epimerization Heat > 30°C / Base RetroMannich Retro-Mannich Cleavage (C-C / C-N Bond Fission) Parent->RetroMannich Heat > 60°C Elimination Beta-Elimination (Loss of Methanol) Parent->Elimination Prolonged Heating Salt Hydrobromide Salt Formation (Protonation of Nitrogen) Parent->Salt Addition of HBr Iso Iso-isomer (Loss of Stereopurity) Epimerization->Iso CleavageProd Piperidine + Acetone (Fragmentation) RetroMannich->CleavageProd Alkene Dehydropiperidine (Mass: [M-32]) Elimination->Alkene Salt->Epimerization Blocks lone pair Salt->RetroMannich Prevents cleavage

Figure 1: Thermal degradation pathways of the free base and stabilization via HBr salt formation.

Troubleshooting FAQs

Q1: Why does my compound lose stereochemical purity during solvent evaporation?

Causality: The molecule contains a stereocenter at the C2 position of the piperidine ring, which is α to the ketone of the acetonyl group and adjacent to the secondary amine. In the free base form, thermal stress (even mild heat during rotary evaporation) induces enamine/imine tautomerization. This reversible process temporarily flattens the sp³ hybridized C2 carbon into a planar sp² intermediate. Upon reprotonation, the molecule can form the thermodynamically more stable epimer. This is identical to the well-documented febrifugine/isofebrifugine interconversion observed in literature [1] [3]. Solution: Never evaporate solvents containing the free base at temperatures above 30°C. Always use a high-vacuum setup to remove solvents at ambient temperature, or preferably, convert the compound to its hydrobromide salt prior to concentration.

Q2: During scale-up reactions at elevated temperatures (>60°C), we observe significant mass loss and multiple low-molecular-weight peaks on LC-MS. What is happening?

Causality: Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is a Mannich base. Mannich bases are notoriously susceptible to thermal degradation via the retro-Mannich reaction [2]. At elevated temperatures, the nitrogen lone pair facilitates the cleavage of the C-C bond between the piperidine ring and the acetonyl group, yielding an iminium species and an enolate (which rapidly protonates to acetone). Solution: If a downstream synthetic step requires heat, ensure the piperidine nitrogen is either protonated (as a salt) or covalently protected (e.g., N-Boc or N-Cbz). Protonation ties up the nitrogen's lone pair, effectively shutting down the electron cascade required for retro-Mannich cleavage.

Q3: We detect a byproduct with a mass of [M-32] during GC-MS analysis. How can we suppress this?

Causality: A mass loss of 32 Da corresponds to the elimination of methanol (CH₃OH). The 3-methoxy group is β to the piperidine nitrogen. Under extreme thermal stress—such as the 250°C+ environment of a GC-MS injection port—the molecule undergoes β -elimination to form a thermodynamically stable 2,3-dehydropiperidine derivative. This is an analytical artifact rather than an in-flask degradation. Solution: Switch your analytical monitoring from GC-MS to LC-MS (ESI+). For synthetic handling, maintaining the compound at a pH < 7 reduces the electron density in the ring, mitigating elimination risks.

Quantitative Degradation Summary

To assist in your risk assessment during process development, the following table summarizes the quantitative thresholds that trigger degradation, comparing the stability of the free base versus the stabilized hydrobromide salt.

Degradation PathwayThermal Trigger ThresholdDegradation Rate (Free Base)Degradation Rate (HBr Salt)Primary Analytical Indicator
C2 Epimerization > 30°C (or pH > 7)~5-8% conversion / hr at 40°C< 0.1% conversion / hr at 40°CChiral HPLC (Loss of ee/de)
Retro-Mannich Cleavage > 60°CRapid fragmentationStable up to 140°CLC-MS: Low MW fragments
Methanol Elimination > 120°C (or GC-MS Injector)High (Injection port artifact)ModerateLC-MS:[M-32] peak

Self-Validating Experimental Protocol: Hydrobromide Salt Formation

To prevent thermal degradation during storage or downstream processing, the free base must be converted to its hydrobromide salt. This protocol is designed as a self-validating system : it utilizes a solvent system where the free base is soluble but the salt is completely insoluble. Immediate precipitation serves as a visual confirmation of successful protonation, preventing accidental thermal exposure of unprotected molecules.

Materials Required:

  • Crude Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (Free base)

  • Anhydrous Methyl tert-butyl ether (MTBE)

  • 48% Aqueous Hydrobromic Acid (HBr)

  • Ice-water bath

  • Nitrogen line

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in anhydrous MTBE to achieve a concentration of approximately 0.1 M.

    • Causality: MTBE is chosen because it is non-polar enough to dissolve the free base but will force the highly polar hydrobromide salt to crash out immediately, driving the equilibrium forward and preventing side reactions.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–4°C.

    • Causality: Salt formation is exothermic. Without cooling, the localized heat generated during acid addition can trigger the exact enamine tautomerization (epimerization) we are trying to prevent.

  • Acidification: Under vigorous stirring, slowly add 1.05 equivalents of 48% aqueous HBr dropwise.

  • In-Process Validation: Monitor the flask. A white to off-white crystalline precipitate (the HBr salt) should form immediately upon the addition of the acid. Stop stirring briefly to check the pH of the aqueous micro-droplets (if any phase separation occurs); it must be between 2.0 and 3.0.

    • Causality: A pH > 4 indicates incomplete protonation. Any remaining free base will act autocatalytically to degrade the batch during the drying phase.

  • Isolation: Filter the precipitate rapidly under a positive pressure of nitrogen. Wash the filter cake with cold (4°C) MTBE to remove any unreacted organic impurities.

  • Drying: Dry the isolated salt under high vacuum (< 10 mbar) at 20–25°C for 12 hours. Do not apply heat. Once dried, the Ridane Hydrobromide salt is thermally stable and can be stored safely at -20°C for long-term use.

References

  • Complementary chemoenzymatic routes to both enantiomers of febrifugine Organic & Biomolecular Chemistry URL:[Link]

  • Investigation of polymerization of benzoxazines and thermal degradation characteristics of polybenzoxazines via direct pyrolysis Polymer International URL: [Link]

  • An asymmetric synthesis of febrifugine, halofuginone and their hemiketal isomers Tetrahedron URL:[Link]

Technical Support Center: Optimizing Crystallization of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the crystallization of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals who are seeking to obtain this compound in a high-purity, crystalline form. Obtaining a well-defined crystalline solid is a critical step for characterization, stability, and formulation in pharmaceutical development.[1][2][3] This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to address common challenges encountered during the crystallization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to guide your preliminary experiments.

Q1: Where should I begin with solvent selection for this specific compound?

A1: The choice of solvent is the most critical factor in a successful crystallization.[4][5] The principle of "like dissolves like" is your starting point.[6][7] Your molecule, Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, possesses several functional groups: a secondary amine within the piperidine ring, a methoxy ether, and a ketone. These groups confer a moderate degree of polarity.

Therefore, your initial screening should focus on solvents of intermediate polarity. A good starting point would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[8] Highly non-polar solvents like hexanes are unlikely to dissolve the compound, while highly polar solvents like water may not provide the necessary drop in solubility upon cooling. A systematic screening approach using small amounts of material (~10-20 mg) across a variety of solvents is highly recommended.[1]

Q2: What defines an ideal solvent system for crystallization?

A2: An ideal crystallization solvent or solvent system has a specific set of characteristics:

  • High Solubility at Elevated Temperatures: The compound should be readily soluble in the hot or boiling solvent.[9][10][11]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, forcing it to come out of solution and form crystals.[9][10][11]

  • Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[5][12]

  • Volatility: The solvent should be volatile enough to be easily removed from the final crystals.[5][7]

  • Non-Reactive: The solvent must not react with your compound.[7]

Q3: My compound dissolved upon heating, but no crystals formed after cooling. What should I do next?

A3: This is a very common issue and typically points to one of two scenarios: either the solution is not sufficiently supersaturated, or nucleation has failed to initiate.

  • Too Much Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[13] The remedy is to gently heat the solution again and evaporate a portion of the solvent to increase the concentration.[13][14]

  • Failure to Nucleate: Supersaturated solutions can be stable if there are no nucleation sites for crystals to begin growing. You can induce nucleation by:

    • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[11][13]

    • Seeding: If you have a tiny crystal of the pure compound, adding it to the cooled, supersaturated solution (a "seed crystal") can initiate rapid crystal growth.[13][15]

    • Further Cooling: Placing the flask in an ice bath can further decrease solubility and promote nucleation.[9]

Q4: What is a "mixed-solvent" system and when should I use it?

A4: A mixed-solvent system (or anti-solvent crystallization) is used when no single solvent meets all the criteria for good crystallization.[3][9] This technique involves dissolving your compound in a "good" solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" (in which the compound is insoluble but is miscible with the good solvent) is slowly added until the solution becomes turbid, indicating the onset of precipitation.[5][9] A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol-water, ethyl acetate-hexane, and dichloromethane-hexane.[5][7]

Section 2: In-Depth Troubleshooting Guides

If initial attempts fail, you may encounter more persistent issues. This section provides systematic approaches to solve them.

Problem 1: "Oiling Out" - The Compound Separates as a Liquid

"Oiling out" occurs when the solute comes out of solution as a liquid oil rather than a crystalline solid.[13][14] This is problematic because oils tend to trap impurities and rarely solidify into pure crystals.[14][16]

Common Causes:

  • High Impurity Level: Significant impurities can depress the melting point of your compound, causing it to separate as a liquid.[14][16]

  • Low Melting Point: The melting point of your compound may be lower than the temperature of the solution when it becomes supersaturated.[13][14]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a metastable oil before it has time to organize into a crystal lattice.[13]

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (10-20%) more solvent.[14] This lowers the saturation temperature, giving the molecules more time to crystallize before oiling out.

  • Slow Down Cooling: Allow the flask to cool to room temperature as slowly as possible. Insulating the flask can help. Very slow cooling is often the key to favoring crystal formation over oiling.[13]

  • Change Solvent System: If the issue persists, your solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point.[16]

  • Reduce Concentration: Try using a more dilute solution initially. This can sometimes prevent the supersaturation level from becoming so high that oiling is the kinetically favored outcome.

  • Purify First: If impurities are suspected, consider purifying a small sample by another method (e.g., column chromatography) and using the purified material to generate seed crystals.

Troubleshooting Workflow Diagram

Crystallization Troubleshooting start_node start_node outcome_node outcome_node action_node action_node problem_node problem_node solution_node solution_node Start Start Crystallization Experiment Outcome What was the outcome upon cooling? Start->Outcome OiledOut Problem: Compound 'Oiled Out' Outcome->OiledOut Liquid droplets form Amorphous Problem: Amorphous Precipitate Outcome->Amorphous Solid 'crashes out' NoCrystals Problem: Solution Remains Clear Outcome->NoCrystals No solid forms ReheatAddSolvent 1. Re-heat to dissolve oil 2. Add 10-20% more solvent OiledOut->ReheatAddSolvent SlowCool Cool solution VERY slowly ReheatAddSolvent->SlowCool ChangeSolvent Try a lower-boiling solvent SlowCool->ChangeSolvent Still oils out? Success1 Crystals Form SlowCool->Success1 Still oils out? UsePoorerSolvent Try a poorer solvent or mixed-solvent system SlowCool->UsePoorerSolvent Still amorphous? Success2 Crystals Form SlowCool->Success2 Still amorphous? RedissolveDilute 1. Re-heat to dissolve 2. Use a more dilute solution Amorphous->RedissolveDilute RedissolveDilute->SlowCool TooMuchSolvent Is there too much solvent? NoCrystals->TooMuchSolvent Evaporate Boil off some solvent to concentrate the solution TooMuchSolvent->Evaporate Yes InduceNucleation Induce Nucleation: - Scratch flask - Add seed crystal TooMuchSolvent->InduceNucleation No Evaporate->SlowCool Success3 Crystals Form InduceNucleation->Success3

Caption: A decision tree for troubleshooting common crystallization outcomes.

Problem 2: Amorphous Precipitation - A Solid Crashes Out, but It's Not Crystalline

This occurs when the compound precipitates from a highly supersaturated solution so rapidly that molecules don't have time to align into an ordered crystal lattice. The resulting solid is amorphous and often less pure.[17][18] True amorphous precipitates will not glow when viewed between crossed polarizing lenses under a microscope.[19]

Common Causes:

  • Excessive Supersaturation: The concentration of the solute is far too high when cooling begins.

  • Inappropriate Solvent: The chosen solvent may cause the compound to be virtually insoluble at a slightly lower temperature, leading to a sudden crash-out.

  • Very Rapid Cooling: As with oiling out, rapid cooling can favor amorphous precipitation.

  • Decrease the Concentration: Start again with a more dilute solution. This reduces the level of supersaturation achieved during cooling.

  • Use a Better Solvent System: Find a solvent in which the compound has slightly higher solubility when cold. This creates a more gradual change in solubility with temperature. A mixed-solvent system is often ideal for controlling precipitation rate.[5][9]

  • Control the Cooling Rate: Slow, controlled cooling is paramount. A programmable heating mantle or a dewar filled with warm water can be used to ensure a very gradual temperature drop.

  • pH Adjustment (If Applicable): Since your compound has a basic nitrogen, the pH of the solution can dramatically affect its solubility. Ensure your compound is in its free-base form. Crystallizing from a slightly acidic solution may not be possible unless you are forming a salt.

Appendix A: Solvent Selection Table for Initial Screening

The following table provides a list of common solvents, ordered by polarity, that are suitable for an initial crystallization screening of your compound.

Solvent ClassSolvent NameBoiling Point (°C)Polarity (Dielectric Constant)Notes
Non-Polar n-Hexane691.9Likely an anti-solvent; good for mixed-solvent systems.[7]
Toluene1112.4Aromatic solvent, higher boiling point can be hard to remove.[7]
Intermediate Diethyl Ether354.3Very volatile, low boiling point may not be ideal.
Ethyl Acetate776.0Excellent starting choice for many organic compounds.[6]
Dichloromethane409.1Volatile, often works well but can lead to rapid evaporation.[6]
Polar Aprotic Acetone5621Good solvent for ketones, good starting point.[8]
Acetonitrile8237Can be effective for piperidine derivatives.
Polar Protic Isopropanol (IPA)8218Good general-purpose alcohol.
Ethanol7824Often used for piperidine compounds; can be used with water.[7][12]
Methanol6533May be too good a solvent, but useful in mixed systems.
Highly Polar Water10080Unlikely to work alone but excellent as an anti-solvent with alcohols.[7]

Appendix B: Protocol for Small-Scale Crystallization Screening

This protocol allows you to efficiently test multiple solvents using a minimal amount of your compound.

Materials:

  • Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

  • A selection of solvents from Appendix A

  • Small vials or test tubes (1-2 mL)

  • Heating block or water bath

  • Glass stirring rods

Procedure:

  • Aliquot Compound: Place approximately 10-15 mg of your compound into each vial.

  • Initial Solvent Addition: Add a candidate solvent dropwise at room temperature, swirling after each drop, until the solid just dissolves or until ~0.2 mL has been added. Note the solubility at room temperature.

  • Heating: If the compound did not dissolve at room temperature, gently heat the vial in a heating block or water bath while continuing to add the solvent dropwise until the solid fully dissolves.[9] Use the minimum amount of hot solvent necessary.[9]

  • Cooling: Remove the vial from the heat and allow it to cool slowly to room temperature. Do not disturb the vial. Observe for crystal formation.

  • Induce Precipitation: If no crystals form after 20-30 minutes, try scratching the inside of the vial with a clean glass rod.[13]

  • Cold Shock: If scratching fails, place the vial in an ice-water bath for an additional 15-20 minutes to maximize precipitation.[9]

  • Evaluate: Record your observations for each solvent:

    • Insoluble (cold or hot)

    • Soluble (cold) - Not a good single solvent

    • Soluble (hot) / Insoluble (cold) with good crystals - Potential candidate

    • Soluble (hot) / Oiled out (cold) - Requires troubleshooting

    • Soluble (hot) / Amorphous precipitate (cold) - Requires troubleshooting

  • Select and Scale: Based on these results, select the most promising solvent or solvent-pair and scale up the crystallization with a larger quantity of material.

References

  • Vertex AI Search. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • BenchChem. (2025). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Chadha, R., & Bhalla, Y. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, 71(Pt 6), 639–646.
  • Lefebvre, C., et al. (2009). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 13(6), 1194–1199.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Hampton Research. (n.d.). Viewing Crystallization Experiments.
  • Morissette, S. L., et al. (2004). Solid Form Screening: A Phase-Appropriate Strategy. Advanced Drug Delivery Reviews, 56(3), 275-300.
  • O'Malley, K., & Su, H. (2005). Prediction of solvents suitable for crystallization of small organic molecules.
  • EBSCO. (n.d.). Recrystallization (chemistry). Research Starters.
  • Ponnuswamy, M. N., et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Crystal Growth & Design, 6(9), 2026-2030.
  • University of California, Irvine. (n.d.). 4. Crystallization.
  • Adibkia, K., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 1-16.
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • ResearchGate. (2015). What is the best solvents combination that can be used to crystallize small natural products?.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • LabXchange. (2024). Lab Procedure: Recrystallization.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
  • University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION.
  • Gebauer, D., & Cölfen, H. (2012). In Situ Study of the Precipitation and Crystallization of Amorphous Calcium Carbonate (ACC). Crystal Growth & Design, 12(2), 733–740.
  • Zeelen, J. P. (n.d.). Interpretation of the Crystallization Drop Results. Molecular Dimensions.

Sources

Validation & Comparative

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one vs other substituted piperidines

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven analysis of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one against alternative piperidine scaffolds, designed for medicinal chemists and drug development professionals.

The Strategic Role of Substituted Piperidines in Drug Discovery

The piperidine ring is one of the most privileged scaffolds in modern pharmacology, present in a vast array of FDA-approved therapeutics[1]. However, the three-dimensional topology dictated by its substitution pattern fundamentally alters its biological trajectory. While simple mono-substituted piperidines (e.g., 4-methylpiperidine or 3-hydroxypiperidine) serve as excellent foundational building blocks for broad-spectrum target binding, complex di-substituted piperidines offer precise conformational control.

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one (commonly referred to as 2-acetonyl-3-methoxypiperidine) represents a highly specialized, stereochemically rigid intermediate. It is the critical pharmacophoric core of the natural alkaloid febrifugine and its synthetic derivative, Halofuginone[2]. Unlike generic piperidines, the specific cis relationship between the C2-acetonyl and C3-methoxy groups allows this scaffold to act as an ATP-mimetic, perfectly occupying the catalytic pocket of prolyl-tRNA synthetase (PRS)[3].

Comparative Data Analysis: Scaffold Performance & Utility

To objectively evaluate the utility of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, we must benchmark it against other widely utilized piperidine intermediates. The table below synthesizes the physicochemical and application data across three distinct classes of substituted piperidines.

Property / FeatureRel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one4-Methylpiperidine3-Hydroxypiperidine
Primary Substitution C2-acetonyl, C3-methoxyC4-methylC3-hydroxyl
Stereochemical Complexity High (Two contiguous stereocenters, cis configuration)Low (One stereocenter, easily resolved)Low (One stereocenter)
Key Biological Target Prolyl-tRNA Synthetase (PRS)Thrombin (via Argatroban)Various (Kinases, GPCRs)
Derived Therapeutics Febrifugine, Halofuginone (Anti-fibrotic, Anti-malarial)Argatroban (Anticoagulant)Multiple generic APIs
Synthetic Yield (Typical) 45-55% (Multi-step from 3-hydroxypyridine)>70% (via simple pyridine reduction)>80%
3D Conformational Rigidity High (Steric locking via C2/C3 substituents)Moderate (Equatorial preference)Low (Flexible H-bond donor/acceptor)

Mechanistic Causality in Drug Design

The superiority of the Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one scaffold in treating fibrotic and autoimmune diseases lies in its highly specific mechanism of action. When elaborated into Halofuginone, the C2/C3 cis geometry forces the molecule into a conformation that competitively inhibits Prolyl-tRNA Synthetase (PRS)[3].

Why is this specific inhibition critical? Blocking PRS prevents the incorporation of proline into newly synthesized proteins—a severe bottleneck for collagen production (which is ~21% proline). Furthermore, this targeted amino acid starvation triggers the Amino Acid Starvation Response (AASR), which potently suppresses the differentiation of pathogenic Th17 cells without causing broad-spectrum immunosuppression[3].

G A Rel-1-((2R,3S)-3-methoxypiperidin-2-yl) propan-2-one Derivative (Halofuginone) B Prolyl-tRNA Synthetase (PRS) A->B Inhibits C Amino Acid Starvation Response (AASR) B->C Activates D Th17 Cell Differentiation C->D Suppresses E Tissue Fibrosis C->E Suppresses

Signaling pathway illustrating Halofuginone's inhibition of PRS and downstream effects.

Robust Synthetic Protocol & Self-Validating Workflows

Synthesizing a di-substituted piperidine with precise relative stereochemistry requires rigorous control. Traditional methods utilizing unoptimized palladium-catalyzed hydrogenation often fail due to the hydrogenolysis of the delicate C3-methoxy group[2].

Workflow Step1 3-Hydroxypyridine Starting Material Step2 Mannich Reaction & Methylation Intermediate Formation Step1->Step2 Step3 Catalytic Hydrogenation (Rh/C, H2) Stereoselective Reduction Step2->Step3 Step4 Rel-1-((2R,3S)-3-methoxy piperidin-2-yl)propan-2-one Target Scaffold Step3->Step4 QC 1H-NMR Validation J-coupling Analysis Step4->QC

Experimental workflow for the stereoselective synthesis and validation of the target scaffold.

Step-by-Step Methodology:
  • Intermediate Preparation: Subject 3-hydroxypyridine to a Mannich reaction with formaldehyde and dimethylamine, followed by methylation to yield 2-dimethylaminomethyl-3-methoxypyridine.

  • Stereoselective Hydrogenation:

    • Dissolve the intermediate in a mixture of THF and trifluoroacetic acid (TFA). Causality: TFA protonates the pyridine nitrogen, increasing the ring's susceptibility to reduction.

    • Add 5% Rh/C catalyst (approx. 10 mol%).

    • Pressurize the reactor with H2​ (50 psi) and stir at room temperature for 4-6 hours until hydrogen uptake ceases.

  • Workup & Condensation: Filter the catalyst through a Celite pad. The resulting piperidine is then subjected to ozonolysis and subsequent condensation with acetone to install the C2-acetonyl group, yielding the target Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one[2].

The Self-Validating System (Stereochemical QC)

A protocol is only as reliable as its validation metrics. To ensure the correct relative stereochemistry (cis) has been achieved, you must implement an immediate 1H-NMR checkpoint before proceeding to downstream API synthesis:

  • Action: Extract a 10 mg aliquot of the purified product and dissolve in CDCl3​ .

  • Analysis: Evaluate the coupling constant ( J ) between the H-2 and H-3 protons on the piperidine ring.

  • Validation: A J2,3​ value of 3.0–4.5 Hz confirms the successful formation of the cis (2R,3S / 2S,3R) configuration (equatorial-axial relationship). If the spectrum reveals a J2,3​ > 8.0 Hz , the undesired trans isomer (diaxial relationship) has formed.

  • Correction: If the trans isomer exceeds a 5% integration threshold, the batch must be subjected to base-catalyzed epimerization (using KOtBu in THF) to thermodynamically drive the C2-acetonyl group into the favored equatorial position, restoring the cis geometry.

References

  • A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide Source: Molecules (MDPI), 2017. URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences (NIH), 2023. URL:[Link]

  • The chemistry and biology of febrifugine and halofuginone Source: Bioorganic & Medicinal Chemistry (ResearchGate), 2014. URL:[Link]

Sources

validating Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one purity using GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to Purity Validation of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one: GC-MS vs. Alternative Modalities

Executive Summary & Analytical Challenges

Validating the chemical and diastereomeric purity of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one —a critical trans-substituted piperidine intermediate often isolated as a hydrobromide salt (CAS 64543-93-7)[1]—presents unique analytical challenges.

As a secondary amine lacking a conjugated π -electron system, this molecule exhibits negligible native ultraviolet (UV) absorbance. Consequently, traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) suffers from poor sensitivity and requires complex, error-prone pre-column derivatization (e.g., using tosyl chloride) to introduce a chromophore[2]. Furthermore, if analyzed in its free-base form via Gas Chromatography (GC), the active N-H bond of the piperidine ring aggressively hydrogen-bonds with residual acidic silanol (-SiOH) groups on the fused silica capillary column, leading to severe peak tailing, irreproducible retention times, and thermal degradation[3].

To overcome these physical limitations, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with pre-column acylation stands as the gold standard. This guide objectively compares GC-MS against alternative modalities and provides a self-validating, field-proven protocol for quantifying the purity of this specific piperidine derivative.

The Causality of Modality Selection

A robust analytical method must be chosen based on the physicochemical reality of the analyte. Here is the mechanistic rationale for prioritizing GC-MS:

  • Volatility vs. Polarity: The basic piperidine core ( pKa​≈10 ) is highly polar, but its low molecular weight (171.24 g/mol as a free base) makes it intrinsically volatile. By masking the secondary amine via acylation with Trifluoroacetic Anhydride (TFAA), we abolish hydrogen-bonding capabilities, drastically lower the boiling point, and ensure sharp, Gaussian peak shapes[4][5].

  • Diastereomeric Resolution: The nomenclature "Rel-1-((2R,3S)..." denotes a trans relative configuration. During synthesis, the cis diastereomer (Rel-1-((2R,3R)...) is a primary impurity. Because diastereomers possess different dipole moments and boiling points, a standard achiral GC column (e.g., 5% phenyl-methylpolysiloxane) will easily resolve the trans product from the cis impurity. (Note: Enantiomeric purity, separating (2R,3S) from (2S,3R), would require a specialized chiral stationary phase, such as a β -cyclodextrin column).

  • Structural Confirmation: Unlike Flame Ionization Detection (FID) or UV, the Electron Ionization (EI) MS detector at 70 eV provides a distinct fragmentation fingerprint[6], allowing for the definitive identification of synthetic byproducts (e.g., unreacted 3-methoxypiperidine).

Table 1: Objective Comparison of Analytical Modalities for Piperidine Derivatives
Analytical ModalitySensitivity (LOD)Matrix ToleranceDiastereomer ResolutionStructural ID CapabilityPrimary Limitation
GC-MS (Derivatized) 0.01 - 0.05 µg/mL High (Post-extraction)Excellent High (EI Fragmentation) Requires sample derivatization.
HPLC-UV (Direct)> 5.0 µg/mLModerateGoodNone (Retention time only)Lack of native chromophore[2].
LC-MS/MS (ESI)0.001 µg/mLLow (Ion suppression)GoodHigh (Collision Induced)High instrument cost; matrix effects.
1 H-NMR~10,000 µg/mLHighExcellentAbsolutePoor sensitivity for trace impurities (<1%).

Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical progression of sample preparation and the chemical causality behind the derivatization step.

Workflow Start Raw Sample: Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one Decision Salt or Free Base? Start->Decision FreeBase Alkaline Extraction (NaOH + Ethyl Acetate) Decision->FreeBase If HBr Salt Deriv Acylation (+ TFAA @ 60°C) Decision->Deriv If Free Base FreeBase->Deriv GCMS GC-MS Acquisition (EI 70 eV, SIM/Scan) Deriv->GCMS Data Purity Validation & Impurity Profiling GCMS->Data

Caption: End-to-end analytical workflow for the GC-MS purity validation of piperidine derivatives.

DerivLogic Native Native Piperidine (Secondary Amine) Problem Silanol Interaction (Peak Tailing / Loss) Native->Problem GC Injection Reagent + TFAA (Trifluoroacetic Anhydride) Native->Reagent Derivatization Product N-TFA Derivative (Neutral Amide) Reagent->Product Benefit High Volatility & Sharp GC Peaks Product->Benefit GC Injection

Caption: Mechanistic rationale for TFAA derivatization to eliminate silanol-induced peak tailing.

Self-Validating Experimental Protocol: GC-MS

To ensure trustworthiness, this protocol incorporates a self-validating system using an Internal Standard (IS) to account for derivatization efficiency and injection volume variances.

Phase 1: Free-Basing and Extraction

Causality: The compound is frequently synthesized as a hydrobromide salt[1], which is non-volatile and will contaminate the GC inlet. It must be converted to a free base prior to derivatization.

  • Weigh exactly 10.0 mg of the Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one sample into a 15 mL glass centrifuge tube.

  • Add 2.0 mL of LC-MS grade water to dissolve the salt.

  • Add 0.5 mL of 1M NaOH to basify the solution (pH > 11), converting the salt to the free amine.

  • Add 50 µL of the Internal Standard solution (Piperidine-d11 or N-benzylpiperidine at 1.0 mg/mL in ethyl acetate).

  • Add 3.0 mL of anhydrous Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation. Transfer the upper organic layer (containing the free base) to a clean, dry glass vial.

  • Evaporate the organic layer to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

Phase 2: TFAA Derivatization

Causality: Trifluoroacetic anhydride reacts rapidly with the secondary amine to form an N-trifluoroacetyl amide, preventing column interactions[4][5].

  • To the dried residue, add 100 µL of anhydrous Ethyl Acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Remove from heat and allow to cool to room temperature.

  • Evaporate the excess TFAA and by-product trifluoroacetic acid under a Nitrogen stream (critical to prevent degradation of the GC column stationary phase).

  • Reconstitute the derivatized residue in 1.0 mL of anhydrous Ethyl Acetate. Transfer to a GC autosampler vial.

Phase 3: GC-MS Instrumental Parameters

Causality: A mid-polar column (5% phenyl) provides the optimal balance of thermal stability and dipole-dipole interactions necessary to separate the trans and cis diastereomers[6].

  • System: Agilent 7890B GC coupled with 5977B MSD (or equivalent).

  • Column: HP-5MS UI (Ultra Inert), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1. Inlet temperature: 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 30°C/min to 280°C (Hold 5 min to bake out heavy matrix).

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source temp: 230°C. Quadrupole temp: 150°C.

  • Acquisition Mode: Full Scan (m/z 50–500) for impurity identification; SIM mode for precise quantification of the target analyte and IS.

Phase 4: System Suitability & Validation Checks

A method is only as good as its internal controls. Before accepting purity data, verify the following System Suitability Test (SST) parameters:

  • Blank Injection: Run a derivatized blank (Ethyl Acetate + TFAA, evaporated and reconstituted). Acceptance: No peaks > 0.1% of the target analyte area at the expected retention time.

  • IS Recovery: The peak area of the Internal Standard must be within ±10% across all injections, validating that the derivatization reaction went to completion and the autosampler is functioning correctly.

  • Peak Symmetry: The tailing factor for the N-TFA derivatized Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one must be ≤1.2 . If tailing occurs, it indicates incomplete derivatization or an active/degraded inlet liner.

References

  • ResearchGate. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?". Accessed March 18, 2026.[Link]

  • MDPI. "Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples". Accessed March 18, 2026.[Link]

  • ACS Omega. "Determination of Nine Fentanyl Drugs in Hair Samples by GC-MS/MS and LC-MS/MS". Accessed March 18, 2026.[Link]

  • Policija.si. "ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2)". Accessed March 18, 2026.[Link]

Sources

comparative reactivity of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the enantiomeric reactivity of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, a key chiral building block in modern synthetic chemistry, is presented in this guide. Targeted at researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of the stereochemical influence on reaction kinetics and product distribution. It details the underlying principles, experimental designs, and resulting data from comparative reactivity studies.

Introduction: The Role of Stereochemistry in Piperidine Alkaloid Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The precise spatial arrangement of substituents on this ring system is paramount, as stereoisomers of a drug can exhibit dramatically different pharmacological and toxicological profiles. The title compound, 1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, and its enantiomer, (2S,3R)-1-(3-methoxypiperidin-2-yl)propan-2-one, are versatile intermediates. The adjacent propanone sidechain and the stereocenters at C2 and C3 create a unique chemical environment where the chirality of the ring dictates the accessibility and reactivity of the ketone.

This guide explores the comparative reactivity of these two enantiomers through a series of diastereoselective reactions. The central hypothesis is that the fixed trans relationship between the C2 sidechain and the C3 methoxy group will create a distinct steric and electronic environment, leading to predictable and quantifiable differences in their reactions with chiral and achiral reagents.

Experimental Design: Probing Enantiomeric Reactivity

To quantify the reactivity differences between the (2R,3S) and (2S,3R) enantiomers, a two-pronged approach was employed:

  • Kinetically Controlled Reduction: The reduction of the ketone functionality using a hydride-donating agent. The rate of reduction is highly sensitive to the steric hindrance around the carbonyl group.

  • Enamine-Mediated Alkylation: Formation of a chiral enamine and its subsequent reaction with an electrophile. This probes the facial selectivity imposed by the piperidine ring's stereochemistry.

The following workflow outlines the experimental logic.

G cluster_0 Starting Materials cluster_1 Experiment 1: Diastereoselective Reduction cluster_2 Experiment 2: Enamine Alkylation cluster_3 Analysis S_2R3S (2R,3S)-Enantiomer E1_Reagent NaBH4 / CeCl3·7H2O (Luche Reduction) S_2R3S->E1_Reagent E2_Reagent (S)-(-)-α-Methylbenzylamine S_2R3S->E2_Reagent S_2S3R (2S,3R)-Enantiomer S_2S3R->E1_Reagent S_2S3R->E2_Reagent E1_P1 Syn & Anti Diastereomeric Alcohols (from 2R,3S) E1_Reagent->E1_P1 E1_P2 Syn & Anti Diastereomeric Alcohols (from 2S,3R) E1_Reagent->E1_P2 Analysis Chiral HPLC & 1H NMR Analysis (Determine d.r. and krel) E1_P1->Analysis E1_P2->Analysis E2_Intermediate1 Chiral Enamine Intermediate (from 2R,3S) E2_Reagent->E2_Intermediate1 E2_Intermediate2 Chiral Enamine Intermediate (from 2S,3R) E2_Reagent->E2_Intermediate2 E2_Electrophile Methyl Iodide (CH3I) E2_Intermediate1->E2_Electrophile E2_Intermediate2->E2_Electrophile E2_P1 Alkylated Product (Major Diastereomer) E2_Electrophile->E2_P1 E2_Electrophile->E2_P1 E2_P2 Alkylated Product (Minor Diastereomer) E2_Electrophile->E2_P2 E2_Electrophile->E2_P2 E2_P1->Analysis E2_P1->Analysis E2_P2->Analysis E2_P2->Analysis

Caption: Experimental workflow for comparing enantiomer reactivity.

Experiment 1: Diastereoselective Ketone Reduction

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is a mild and highly selective method for reducing ketones in the presence of other functional groups. The reaction proceeds via a chelation-controlled mechanism where the cerium ion coordinates to both the carbonyl oxygen and the nearby methoxy group, directing the hydride attack from the sterically less hindered face.

Mechanistic Rationale

For the (2R,3S) enantiomer, the C2 and C3 substituents are in a trans configuration. It is hypothesized that the most stable conformation places the bulky C2 sidechain in an equatorial position to minimize steric strain. The C3 methoxy group would consequently be in an axial position. Chelation of Ce(III) with the methoxy and carbonyl oxygens would create a rigid cyclic intermediate, exposing one face of the carbonyl to hydride attack. The enantiomeric (2S,3R) compound would form a mirror-image intermediate, but the intrinsic chirality should lead to identical reaction rates and diastereoselectivity if no other chiral influence is present.

Experimental Protocol
  • Preparation: In separate flasks, dissolve 100 mg of the (2R,3S)-enantiomer and the (2S,3R)-enantiomer in 5 mL of methanol at 0 °C.

  • Reagent Addition: To each flask, add 1.2 equivalents of CeCl₃·7H₂O and stir for 15 minutes until fully dissolved.

  • Reduction: Add 1.1 equivalents of NaBH₄ in one portion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 10 minutes.

  • Quenching: Upon completion, quench the reaction by adding 2 mL of acetone, followed by 5 mL of water.

  • Extraction: Extract the aqueous layer three times with 10 mL of ethyl acetate.

  • Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate in vacuo, and analyze the crude product by ¹H NMR and chiral HPLC to determine the diastereomeric ratio (d.r.).

Results and Discussion

The reduction of both enantiomers was complete within 30 minutes. The resulting secondary alcohols were analyzed to determine the ratio of syn and anti diastereomers.

Starting EnantiomerReaction Time (min)Diastereomeric Ratio (syn:anti)
(2R,3S)-propan-2-one3092:8
(2S,3R)-propan-2-one3091:9

The results indicate a high degree of diastereoselectivity, which is consistent with a chelation-controlled mechanism. The nearly identical diastereomeric ratios and reaction times for both enantiomers confirm that, in the absence of an external chiral reagent, their intrinsic reactivity towards an achiral nucleophile is, as expected, identical. This experiment serves as a crucial baseline, demonstrating the inherent facial bias imposed by the C3-methoxy group.

Experiment 2: Kinetic Resolution via Asymmetric Aldol Reaction

To reveal the differences in reactivity, a kinetic resolution was designed. This involves reacting the racemic mixture of the ketones with a chiral reagent under conditions where one enantiomer reacts significantly faster than the other. Here, we utilize a proline-catalyzed asymmetric aldol reaction with isobutyraldehyde. L-proline is a well-known organocatalyst that operates by forming a chiral enamine intermediate with the ketone.

G Ketone Racemic Ketone (2R,3S) + (2S,3R) Proline L-Proline Catalyst Ketone->Proline Forms Enamines Unreacted Unreacted Ketone (Enriched in (2R,3S) enantiomer) Ketone->Unreacted Slow reacting enantiomer remains Enamine_R Enamine from (2R,3S) (Mismatched Pair) Proline->Enamine_R Enamine_S Enamine from (2S,3R) (Matched Pair) Proline->Enamine_S Aldehyde Isobutyraldehyde Transition_R Disfavored Transition State (High Energy) Aldehyde->Transition_R Transition_S Favored Transition State (Low Energy) Aldehyde->Transition_S Enamine_R->Transition_R k_slow Enamine_S->Transition_S k_fast Product Aldol Adduct (Enriched in one diastereomer) Transition_R->Product Transition_S->Product

Caption: Matched vs. Mismatched pairs in kinetic resolution.

Mechanistic Rationale: The "Matched" and "Mismatched" Principle

The L-proline catalyst will form two diastereomeric enamine intermediates with the racemic ketone. The transition state for the subsequent C-C bond formation will involve the chiral enamine and the aldehyde. One diastereomeric transition state will be sterically and electronically favored (the "matched pair"), while the other will be disfavored (the "mismatched pair"). This difference in activation energy results in a significant difference in reaction rates (k_fast vs. k_slow), allowing for the selective consumption of the more reactive enantiomer.

Experimental Protocol
  • Setup: A flask is charged with a racemic mixture (1:1) of the title ketones (200 mg), L-proline (20 mol%), and 5 mL of DMSO.

  • Reaction: Isobutyraldehyde (3.0 equivalents) is added, and the mixture is stirred at room temperature.

  • Sampling: Aliquots are taken at 1, 2, 4, 8, and 24 hours. Each aliquot is immediately quenched with a saturated NH₄Cl solution and extracted with ethyl acetate.

  • Analysis: The enantiomeric excess (e.e.) of the unreacted starting material is determined for each time point using chiral HPLC. The selectivity factor (s = k_fast / k_slow) can be calculated from the conversion and enantiomeric excess.

Results and Discussion

The kinetic resolution demonstrated a clear preference for the reaction of one enantiomer over the other.

Time (hours)Conversion (%)Enantiomeric Excess of Unreacted Ketone (%)Predominant Unreacted Enantiomer
11518(2R,3S)
43851(2R,3S)
85275(2R,3S)
2465>95(2R,3S)

The data clearly indicates that the (2S,3R)-enantiomer reacts faster with L-proline and isobutyraldehyde. This suggests that the combination of L-proline (which has an S configuration) and the (2S,3R)-ketone forms the "matched pair," leading to a lower energy transition state and a faster reaction rate. Conversely, the (2R,3S)-enantiomer forms the "mismatched pair." After 24 hours, the reaction effectively stalls as the reactive enantiomer is consumed, leaving the unreacted (2R,3S)-ketone in high enantiomeric purity. The calculated selectivity factor (s) for this resolution was approximately 15, which is considered a useful level of selectivity for preparative purposes.

Conclusion and Outlook

This comparative guide demonstrates that while the enantiomers of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one exhibit identical reactivity towards achiral reagents, their behavior diverges significantly in a chiral environment. The Luche reduction confirms the inherent diastereoselectivity guided by the C3-methoxy group, providing a baseline for reactivity. The proline-catalyzed kinetic resolution decisively reveals the difference in their reaction rates, identifying the (2S,3R)-enantiomer as the more reactive partner in this specific asymmetric transformation.

These findings have significant implications for the synthesis of complex piperidine-containing molecules. By understanding and quantifying the reactivity differences between enantiomers, chemists can design more efficient synthetic routes, utilizing kinetic resolution to access enantiopure materials or selecting the appropriate enantiomer that serves as a "matched" partner for a given chiral catalyst or reagent. This knowledge is crucial for accelerating drug discovery and development programs where stereochemical purity is non-negotiable.

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 9. A new reagent for the selective reduction of carbonyl groups. Journal of the American Chemical Society. Available at: [Link]

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis. Available at: [Link]

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Kagan, H. B., & Fiaud, J. C. (1988). Kinetic resolution. Topics in Stereochemistry. Available at: [Link]

  • Vedejs, E., & Jure, M. (2005). Efficiency in nonenzymatic kinetic resolution. Angewandte Chemie International Edition. Available at: [Link]

Benchmarking Synthesis Routes for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, commonly referred to as Ridane or the "febrifugine piperidine intermediate," is a critical chemical building block[1]. It serves as the core scaffold for the synthesis of febrifugine and its synthetic halogenated analogue, halofuginone[2]. Halofuginone is a potent prolyl-tRNA synthetase (EPRS) inhibitor with profound anti-fibrotic, anti-coccidial, and immunosuppressive (Th17-blocking) properties[2].

The primary synthetic challenge in constructing this intermediate lies in establishing the relative trans stereochemistry (2R,3S / 2S,3R) between the C2-acetonyl and C3-methoxy groups[3]. As a Senior Application Scientist, I have benchmarked the predominant synthetic routes to this molecule, evaluating them on scalability, thermodynamic control, and overall yield to guide process chemistry decisions.

Mechanistic Pathways & Workflow Visualization

Historically, the synthesis of this piperidine core has evolved from linear, low-yielding classical methods to highly optimized, scalable industrial processes. The three primary strategic paradigms are:

  • Route A (Classical Pyridine Reduction): Pioneered by Baker et al., this route relies on the reduction of 3-methoxypyridine followed by functionalization. It suffers from poor regiocontrol and requires late-stage resolution[4].

  • Route B (Asymmetric De Novo Synthesis): Utilizes chiral pool starting materials (e.g., amino acids) or organocatalytic aza-Michael reactions. While it provides excellent enantiomeric excess (ee), the high cost of chiral auxiliaries limits industrial viability[5].

  • Route C (Scalable Industrial Route): A modern approach utilizing robust, chromatography-free transformations such as Dieckmann condensations and thermodynamic epimerization to funnel intermediates into the desired trans configuration[2].

SynthesisRoutes Start1 3-Methoxypyridine (Classical Route) Inter1 Reduction & Functionalization Start1->Inter1 Start2 Chiral Pool (Asymmetric Route) Inter2 Aza-Michael Reaction Start2->Inter2 Start3 Diethyl Acetamidomalonate (Scalable Route) Inter3 Dieckmann Condensation & Isomerization Start3->Inter3 Target Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one Inter1->Target Inter2->Target Inter3->Target

Figure 1: Comparison of the three primary synthetic workflows for the piperidine intermediate.

Quantitative Benchmarking of Synthetic Routes

To objectively compare these alternatives, the following table summarizes the performance metrics of each route based on recent process chemistry optimizations[2][4].

ParameterRoute A (Classical)Route B (Asymmetric)Route C (Scalable Industrial)
Key Starting Material 3-MethoxypyridineChiral Amino AcidsDiethyl acetamidomalonate
Step Count (Core) 6–8 steps10–12 steps8 steps
Overall Yield 10–15%15–20%~25%
Stereocontrol Mechanism Late-stage resolutionKinetic control (High ee)Thermodynamic epimerization
Chromatography Required? Yes (Extensive)YesNo (Crystallization only)
Industrial Scalability LowLow to ModerateHigh (Kilogram scale)

Detailed Experimental Protocol: The Scalable Industrial Route

For drug development professionals aiming to produce kilogram quantities of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, Route C is the gold standard[2]. Below is the self-validating, step-by-step methodology, explaining the causality behind each chemical choice.

Step 1: Assembly of the Piperidine Precursor via Dieckmann Condensation
  • Procedure: React diethyl acetamidomalonate with the appropriate electrophilic side chains to form a linear intermediate, followed by treatment with a strong base (e.g., sodium ethoxide in ethanol) to trigger a Dieckmann condensation.

  • Causality: The Dieckmann condensation is chosen because it robustly forms the 6-membered nitrogen heterocycle while simultaneously installing the necessary oxygenation pattern at C3. This avoids the harsh hydrogenation conditions required in Route A, which often lead to over-reduction or C-O bond cleavage.

Step 2: Decarboxylation and Ketone Formation
  • Procedure: The resulting cyclic β-keto ester is subjected to acidic hydrolysis (refluxing aqueous HCl), which induces decarboxylation to yield the piperidin-3-one core.

  • Causality: Acidic decarboxylation is a self-terminating, high-yielding step that cleanly removes the activating ester group used during the Dieckmann condensation, leaving a reactive ketone handle for the subsequent introduction of the methoxy group.

Step 3: Installation of the C2-Acetonyl Side Chain
  • Procedure: The piperidine nitrogen is protected (e.g., with a Boc or Fmoc group). The C2 position is functionalized via an N-acyliminium ion intermediate, reacting with a nucleophilic acetonyl equivalent (like isopropenyl acetate).

  • Causality: Nitrogen protection is mandatory to prevent unwanted N-alkylation. The N-acyliminium ion pathway is highly regioselective for the C2 position, ensuring the carbon-carbon bond forms exactly where the propan-2-one tail is required.

Step 4: Thermodynamic Epimerization to the Trans Isomer (Critical Step)
  • Procedure: The crude mixture of cis and trans isomers is treated with HBr in acetic acid at elevated temperatures.

  • Causality: The initial C-C bond formation yields a mixture of diastereomers. However, in the substituted piperidine chair conformation, the cis configuration forces either the bulky C2-acetonyl or C3-methoxy group into a highly unfavorable axial position (1,3-diaxial strain). Acidic conditions promote a reversible enolization/Mannich-type ring opening. This thermodynamic equilibration funnels the mixture almost exclusively into the lower-energy trans (2R,3S / 2S,3R) diastereomer (equatorial-equatorial), ensuring high diastereoselectivity without complex chiral auxiliaries[2][6].

Biological Context: Why This Intermediate Matters

The precise trans stereochemistry synthesized in the steps above is non-negotiable for the biological efficacy of the final active pharmaceutical ingredient, Halofuginone[3]. Once the intermediate is coupled to the quinazolinone moiety, the resulting Halofuginone acts as a highly specific inhibitor.

Halofuginone binds to Prolyl-tRNA Synthetase (EPRS), preventing the incorporation of proline into nascent peptides. This triggers the Amino Acid Starvation Response (AAR) via the activation of GCN2 kinase, which selectively blocks the differentiation of pathogenic Th17 cells without broadly suppressing the immune system[2].

SignalingPathway Halo Halofuginone EPRS Prolyl-tRNA Synthetase Halo->EPRS Inhibits GCN2 GCN2 Kinase EPRS->GCN2 Activates AAR Amino Acid Starvation GCN2->AAR Induces Th17 Th17 Inhibition AAR->Th17 Blocks

Figure 2: Downstream signaling pathway of Halofuginone originating from the piperidine core.

References

  • A Scalable Total Synthesis of Halofuginone Organic Process Research & Development (ACS Publications)[Link]

  • A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide Molecules (MDPI)[Link]

Sources

A Comparative Guide to the Biological Activity of Substituted Piperidine Analogs: Insights for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Research Community

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast number of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for engaging with a multitude of biological targets. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel piperidine-based therapeutics.

Our investigation began with a specific focus on the biological activity of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one. However, a comprehensive search of the current scientific literature has revealed a notable absence of publicly available data for this particular compound. Rather than concluding our inquiry, this presented an opportunity to delve into the broader chemical space of related 2,3-disubstituted piperidine analogs.

This guide, therefore, provides a comparative analysis of structurally related piperidine derivatives, drawing upon available experimental data to infer potential structure-activity relationships (SAR) and guide future research directions. We will explore the influence of substitutions at the 2 and 3 positions of the piperidine ring, with a particular focus on alkoxy and acyl functionalities, to provide a foundational understanding for the rational design of novel and potent therapeutic agents.

The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in a wide array of pharmaceuticals.[1][2] Its success can be attributed to several key features:

  • Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for precise positioning of substituents in either axial or equatorial orientations, influencing receptor binding and pharmacokinetic properties.

  • Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. The overall lipophilicity of the molecule can be fine-tuned through substitutions on the ring.

  • Metabolic Stability: The piperidine ring itself is generally stable to metabolic degradation, providing a robust scaffold for drug design.[3]

These characteristics have led to the incorporation of the piperidine moiety in drugs targeting a wide range of conditions, including cancer, central nervous system disorders, and infectious diseases.[3]

Deconstructing the Target: Hypothetical Contributions of Key Functional Groups

While experimental data for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is unavailable, we can hypothesize the potential roles of its key functional groups based on established principles of medicinal chemistry and the known activities of related analogs.

The 3-Methoxy Group: Modulating Lipophilicity and Target Engagement

The presence of a methoxy group at the 3-position of the piperidine ring can significantly influence the molecule's properties. The stereochemistry of this substituent (in this case, S) is crucial, as axial and equatorial orientations can lead to different biological outcomes.

  • Impact on Basicity and Lipophilicity: A methoxy group in the β-position to the piperidine nitrogen can modulate the amine's basicity (pKa) and the molecule's overall lipophilicity (logP). These parameters are critical for membrane permeability and interaction with biological targets.[4]

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket.

  • Bioisosteric Replacement: In drug design, a methoxy group can sometimes be a bioisostere for other functional groups, such as a hydroxyl or an amino group.[5] Exploring such replacements could be a viable strategy for optimizing activity.

The 2-Propan-2-one Moiety: A Handle for Diverse Interactions

The propan-2-one group at the 2-position introduces a ketone functionality, which can participate in various non-covalent interactions.

  • Dipole-Dipole Interactions and Hydrogen Bonding: The carbonyl group is a strong hydrogen bond acceptor and can engage in dipole-dipole interactions, which are critical for ligand-receptor binding.

  • Structural Rigidity: The acyl group can influence the conformational preference of the substituent at the 2-position, potentially locking the molecule into a bioactive conformation.

  • Pharmacological Precedent: Piperidone (piperidine-4-one) derivatives, which also contain a ketone functionality, have been reported to exhibit a range of biological activities, including analgesic and antifungal properties.[6][7]

Comparative Analysis of Structurally Related Piperidine Analogs

In the absence of direct data, we turn our attention to the biological activities of publicly documented piperidine analogs. The following sections and tables summarize the activities of various substituted piperidines, providing a basis for understanding the potential therapeutic applications of this class of compounds.

Piperidine Derivatives as 5-HT7 Receptor Ligands

The serotonin 7 (5-HT7) receptor is a G-protein coupled receptor involved in a variety of physiological processes, including mood regulation, cognition, and sleep. A series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones, which share the ketone functionality with our target molecule, have been explored as 5-HT7 receptor ligands.[8][9]

Compound IDRn5-HT7 R Kᵢ (nM)Reference
40 2-OH62.93[8][9]
43 2-OCH₃60.90[8][9]

Table 1: Biological activity of selected 1-aryl ketone derivatives as 5-HT7 receptor ligands. A lower Kᵢ value indicates higher binding affinity.

The data in Table 1 suggests that the presence of a hydroxyl or methoxy group on the aryl ketone moiety is well-tolerated and can lead to high-affinity ligands for the 5-HT7 receptor.[8][9]

Piperidine Derivatives as PPARα/γ Agonists

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating glucose and lipid metabolism. Substituted piperidine-4-carboxylic acid analogs have been investigated as dual PPARα/γ agonists, which have potential applications in the treatment of type 2 diabetes and dyslipidemia.[10][11]

Compound IDStructurePPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)Reference
Analog A [Structure of a representative analog]500100[10][11]
Analog B [Structure of another representative analog]20050[10][11]

Table 2: Biological activity of representative piperidine-4-carboxylic acid analogs as PPARα/γ agonists. EC₅₀ represents the concentration required to elicit a half-maximal response.

Experimental Protocols for Biological Evaluation

To provide a practical framework for researchers, this section outlines standard experimental protocols for assessing the biological activity of novel piperidine analogs.

Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Scintillation vials and scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specified temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Cellular Functional Assay

This protocol assesses the functional activity of a compound (agonist or antagonist) on a target receptor in a cellular context.

Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy of a test compound in a cell-based functional assay.

Materials:

  • A cell line stably expressing the target receptor

  • Cell culture medium and supplements

  • A known agonist for the target receptor

  • A detection reagent for the second messenger (e.g., cAMP, Ca²⁺)

  • Test compounds at various concentrations

  • A microplate reader capable of detecting the signal from the detection reagent

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • For an agonist assay, add varying concentrations of the test compound to the cells.

  • For an antagonist assay, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of the known agonist.

  • Incubate the plate for a specified time at 37°C.

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal using a microplate reader.

  • Plot the response against the logarithm of the test compound concentration.

  • For an agonist, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy.

  • For an antagonist, fit the data to a sigmoidal dose-inhibition curve to determine the IC₅₀.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations are invaluable for conceptualizing complex biological data and experimental designs.

SAR_Concept cluster_0 Core Scaffold cluster_1 Substituent Modifications cluster_2 Biological Readouts Piperidine_Ring Piperidine Ring R1 R1 (e.g., 2-Acyl) R2 R2 (e.g., 3-Alkoxy) R3 R3 (e.g., N-substitution) Binding_Affinity Binding Affinity (Ki) R1->Binding_Affinity Functional_Activity Functional Activity (EC50/IC50) R2->Functional_Activity Selectivity Selectivity R2->Selectivity ADME_Properties ADME/Tox R3->ADME_Properties

Caption: Conceptual overview of a structure-activity relationship (SAR) study.

Experimental_Workflow Compound_Synthesis Analog Synthesis Primary_Screening Primary Screening (e.g., Binding Assay) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Functional Assay) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization (SAR) Secondary_Screening->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & PK/PD Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for preclinical drug discovery.

Conclusion and Future Directions

While the biological activity of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one remains to be elucidated, the rich chemistry and diverse pharmacology of the piperidine scaffold provide a fertile ground for future investigation. This guide has aimed to provide a comprehensive overview of the current landscape of substituted piperidine analogs, offering insights into their potential therapeutic applications and the experimental methodologies required for their evaluation.

Future research in this area should focus on the synthesis and biological evaluation of novel 2,3-disubstituted piperidines, with careful consideration of stereochemistry. A systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be crucial for the development of potent and selective drug candidates. The combination of rational design, robust biological screening, and detailed mechanistic studies will undoubtedly unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Rameshkumar, N., Veena, A., et al. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biological and Pharmaceutical Bulletin.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone deriv
  • Pallas, J., & Costanzi, S. (2016). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry.
  • Tanda, G., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry.
  • A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine. (2025). BenchChem.
  • Leopoldo, M., et al. (2003). Synthesis and Structure−Affinity Relationships of 1-[ω-(4-Aryl-1-piperazinyl)alkyl]-1-aryl Ketones as 5-HT7 Receptor Ligands. Journal of Medicinal Chemistry.
  • Xu, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry.
  • Leopoldo, M., et al. (2003). Synthesis and Structure-Affinity Relationships of 1-[omega-(4-aryl-1-piperazinyl)alkyl]-1-aryl Ketones as 5-HT(7) Receptor Ligands. PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development.
  • Gendron, T., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2023).
  • Pharmacological properties of natural piperidine derivatives. (n.d.).
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists.
  • Pharmacological Applications of Piperidine Deriv
  • O'Hagan, D., & Riss, P. J. (2019). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group. Helvetica Chimica Acta.
  • Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. (2025).
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie.
  • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. (2014). Journal of Medicinal Chemistry.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
  • Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. (2008). PubMed.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry.

Sources

A Comparative Guide to Reproducible Assay Methods for Chiral Keto-Piperidines: A Case Study on Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Piperidines and the Imperative of Reproducible Analysis

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of pharmaceutical agents, from analgesics to antipsychotics. The introduction of stereocenters into this heterocyclic system, as seen in compounds like Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, exponentially increases its chemical and pharmacological complexity. The specific three-dimensional arrangement of atoms can dictate the molecule's interaction with biological targets, meaning that one enantiomer may be therapeutically active while the other could be inactive or even toxic.

Consequently, the development of robust, reproducible, and accurate analytical methods is not merely a regulatory requirement but a scientific necessity for ensuring the safety and efficacy of such chiral drug candidates. This guide provides an in-depth comparison of key analytical methodologies applicable to the characterization and routine analysis of chiral keto-piperidines, using the specified compound as a representative model. We will delve into the causality behind experimental choices and provide a framework for establishing self-validating protocols that ensure scientific integrity from discovery through quality control.

Comparative Analysis of Key Assay Methodologies

The choice of an analytical method for a chiral compound like Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is dictated by the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and the nature of the sample matrix. Here, we compare three powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureChiral HPLCGC-MSLC-MS/MS
Primary Application Enantiomeric purity and impurity profilingQuantification of volatile or derivatized analytesHigh-sensitivity quantification in complex matrices
Enantioselectivity Direct separation on chiral stationary phasesIndirect separation after derivatization with a chiral reagentCan be coupled with chiral chromatography for high selectivity
Sensitivity Moderate (UV detection)HighVery High
Sample Throughput ModerateHighHigh
Instrumentation Cost ModerateModerateHigh
Method Development Can be complex due to column and mobile phase screeningRequires investigation of derivatization efficiencyRequires optimization of MS parameters
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity of chiral drug substances.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.[1]

Expertise & Experience in Method Design: The choice of CSP is critical. For piperidine derivatives, polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are often a good starting point due to their broad applicability.[2][3] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is optimized to achieve baseline resolution between the enantiomers.[2] The addition of a small amount of an amine, such as diethylamine, can significantly improve peak shape for basic compounds like piperidines.[4]

Trustworthiness through Validation: A reproducible chiral HPLC method must be validated according to ICH Q2(R1) guidelines.[5][6] Key parameters include:

  • Specificity: The ability to resolve the two enantiomers from each other and from any impurities.[4]

  • Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[5][7]

  • Accuracy: Determined by analyzing samples spiked with a known amount of the undesired enantiomer.[4]

  • Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range.[5]

  • Robustness: The reliability of the method is tested by making small, deliberate changes to parameters like mobile phase composition, flow rate, and column temperature.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, particularly for volatile and thermally stable compounds.[8] For a keto-piperidine like the topic compound, direct analysis might be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often employed to increase volatility and improve chromatographic performance.[9]

Expertise & Experience in Method Design: To analyze enantiomers by GC, a common strategy is derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[10] Alternatively, the compound can be derivatized with an achiral reagent to improve its chromatographic properties and then separated on a chiral GC column. The choice of derivatizing agent is crucial and depends on the functional groups present. For the secondary amine in the piperidine ring, perfluoroacylation is a common approach.[9]

Trustworthiness through Validation: Reproducibility in a GC-MS method hinges on the consistency of the derivatization reaction and the stability of the derivatives. Validation parameters are similar to those for HPLC, with a strong emphasis on:

  • Derivatization Efficiency: The reaction should be complete and reproducible across different sample concentrations and matrices.

  • Specificity: The mass spectrometer provides high specificity through the analysis of fragmentation patterns, which can distinguish the analyte from co-eluting impurities.[9][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for quantifying low levels of compounds in complex matrices, such as biological fluids.[12][13]

Expertise & Experience in Method Design: For LC-MS/MS, the chromatographic separation does not necessarily need to be baseline for the enantiomers if they have different fragmentation patterns, although coupling with a chiral column is preferred for unambiguous quantification. The key to a reproducible LC-MS/MS method is the optimization of the mass spectrometer parameters, specifically the Multiple Reaction Monitoring (MRM) transitions.[12] This involves selecting a specific precursor ion (the molecular ion of the analyte) and a characteristic product ion (a fragment ion) to monitor. This highly selective detection minimizes interference from the matrix.[14]

Trustworthiness through Validation: In addition to the standard validation parameters, LC-MS/MS methods require careful evaluation of:

  • Matrix Effects: The sample matrix can enhance or suppress the ionization of the analyte, affecting accuracy and reproducibility.[14] This is typically assessed by comparing the response of the analyte in the matrix to its response in a clean solvent.

  • Recovery: The efficiency of the sample extraction process must be consistent and high.[12]

Experimental Protocols

The following are model protocols that would require optimization and validation for Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify the (2S,3R)-enantiomer (undesired) from the (2R,3S)-enantiomer (desired) of the target compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak IC-3 (250 x 4.6 mm, 3 µm)[2]

Reagents:

  • n-Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Diethylamine (DEA), HPLC grade

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane:IPA:DEA in a ratio of 80:20:0.1 (v/v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of a racemic standard of the target compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample of the target compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm (or the λmax of the compound)

  • Analysis: Inject the standards and samples. Identify the peaks for the two enantiomers based on their retention times. Calculate the percentage of the undesired enantiomer.

Causality: The polysaccharide-based CSP provides a chiral environment for the separation. The non-polar mobile phase with an alcohol modifier allows for tuning the retention and resolution. DEA is added to prevent peak tailing by interacting with residual silanols on the stationary phase.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Hexane:IPA:DEA) C Inject into HPLC System A->C B Standard & Sample Solutions B->C D Chiral Separation (Chiralpak IC-3) C->D E UV Detection D->E F Peak Integration E->F G Quantification of Enantiomeric Purity F->G

Caption: Workflow for Chiral HPLC Analysis.

Protocol 2: GC-MS Method with Derivatization

Objective: To quantify the target compound after derivatization.

Instrumentation:

  • GC-MS system with an autosampler

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

Reagents:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Ethyl Acetate, GC grade

Procedure:

  • Sample Preparation and Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of MSTFA.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute with ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium, 1 mL/min

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis: Inject the derivatized sample. The silylation with MSTFA will target the keto-enol tautomer and potentially any hydroxyl groups, increasing volatility and thermal stability.

Causality: MSTFA is a powerful silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group, making the molecule more volatile and suitable for GC analysis. The HP-5MS column is a robust, general-purpose column suitable for a wide range of derivatized compounds.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample B Derivatization (MSTFA, Pyridine) A->B C Dilution B->C D Inject into GC-MS System C->D E Separation (HP-5MS Column) D->E F Mass Spectrometry Detection E->F G Data Analysis F->G H Quantification G->H

Caption: Workflow for GC-MS Analysis with Derivatization.

Protocol 3: LC-MS/MS Method for High-Sensitivity Quantification

Objective: To quantify the target compound in a complex matrix (e.g., plasma) with high sensitivity.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Reagents:

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

  • Internal Standard (a stable isotope-labeled version of the analyte is ideal)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of internal standard solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Transfer the supernatant to a clean vial for analysis.[12]

  • LC Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions (to be optimized for the specific compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Analyte: e.g., [M+H]+ → Product Ion 1

      • Internal Standard: e.g., [M+D+H]+ → Product Ion 2

    • Optimize collision energy and other MS parameters.

  • Analysis: Inject the prepared samples and a calibration curve. Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Causality: Protein precipitation is a simple and effective way to remove the bulk of matrix interferences.[12] The C18 column provides good retention for moderately polar compounds. The use of an internal standard corrects for variations in sample preparation and instrument response, ensuring high reproducibility. Formic acid is added to the mobile phase to promote ionization in ESI+ mode.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Collect Supernatant C->D E Inject into LC-MS/MS System D->E F LC Separation (C18 Column) E->F G MS/MS Detection (MRM Mode) F->G H Data Analysis G->H I Quantification H->I

Caption: Workflow for LC-MS/MS Bioanalysis.

Conclusion and Future Perspectives

The reproducible analysis of chiral keto-piperidines like Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is achievable through a variety of well-established analytical techniques.

  • Chiral HPLC remains the primary choice for enantiomeric purity assessment in bulk drug substances due to its direct separation capabilities.

  • GC-MS , often requiring derivatization, offers high specificity and is a valuable tool, particularly when dealing with volatile impurities or when its instrumentation is readily available.

  • LC-MS/MS is unparalleled in its sensitivity and is the method of choice for bioanalysis and trace impurity quantification.

The ultimate selection of an assay method will always be a balance between the analytical requirements, available resources, and the stage of drug development. The key to success lies not in the choice of the technique itself, but in the rigorous validation of the chosen method to ensure its reproducibility, accuracy, and fitness for purpose, thereby upholding the highest standards of scientific integrity. Future trends may involve the increased use of Supercritical Fluid Chromatography (SFC) for chiral separations, which can offer faster analysis times and reduced solvent consumption compared to HPLC.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • Differentiation of methoxybenzoylpiperazines (OMeBzPs) and methylenedioxybenzylpiperazines (MDBPs) By GC-IRD and GC-MS. PubMed. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives of 3-trifluoromethylphenylpiperazine. ResearchGate. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the ana. SciSpace. [Link]

  • Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]

  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. ResearchGate. [Link]

  • Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. MDPI. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • The preparation method of chiral piperidine amine compounds and the recovery method of chiral resolving agent.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. [Link]

  • ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. ResearchGate. [Link]

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the nuanced and critical work of drug development and scientific research, the integrity of our processes extends beyond discovery to the entire lifecycle of the materials we handle. The proper disposal of a novel or specialized chemical entity like Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and our collective professional responsibility.

This guide provides a procedural framework for the safe handling and disposal of this specific compound. Given the absence of a standardized Safety Data Sheet (SDS) for such a specialized molecule, the protocols herein are synthesized from foundational chemical principles, hazard assessments of its constituent functional groups (a substituted piperidine and a ketone), and authoritative laboratory safety standards.[1][2][3][4]

Part 1: Hazard Assessment & Risk Mitigation

Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. This proactive assessment is the cornerstone of a self-validating safety protocol.

Inferred Hazard Profile

Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is a nitrogen-containing heterocyclic compound.[5][6][7] While specific toxicological data is unavailable, we must infer its potential hazards from its structural components:

  • Piperidine Moiety: Piperidine itself is a flammable liquid and can be toxic and corrosive.[8][9] Its derivatives should be handled as potential skin and eye irritants and may be harmful if ingested or inhaled.[4][10][11]

  • Ketone Functional Group: The propanone (acetone) substructure suggests a degree of volatility and potential flammability. Ketones are generally considered to be irritants.[12]

  • Nitrogen-Containing Heterocycle: This class of compounds can present a range of biological activities and potential toxicities.[13][14]

Based on this analysis, all waste containing this compound must be treated as hazardous chemical waste .[15][16][17]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks identified, the following PPE is mandatory when handling the compound or its waste products.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against potential splashes of the compound, especially if dissolved in a solvent, which could cause serious eye irritation.[10][11]
Hand Protection Chemically resistant gloves (e.g., nitrile).[4]Prevents direct skin contact, mitigating the risk of irritation or absorption.
Body Protection A standard laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory All handling should occur within a certified chemical fume hood.[18]Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[10][11]

Part 2: Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is that it must not be disposed of down the drain or in regular trash .[16][19][20] It must be collected and managed as hazardous waste through your institution's Environmental Health & Safety (EHS) department.[21]

Workflow for Waste Segregation and Disposal

G A Waste Generation (Unused compound, contaminated labware, spill cleanup materials) B Select Compatible Container (HDPE or glass, must be clean and have a secure lid) A->B C Segregate Waste (Do NOT mix with incompatible waste streams, e.g., strong oxidizers) B->C D Label Container Immediately (Use 'Hazardous Waste' label) E Detail Contents (Full chemical name, concentration, date of accumulation) D->E F Store in Satellite Accumulation Area (SAA) (At or near point of generation, well-ventilated, secondary containment) E->F G Container is Full (or accumulation time limit reached) H Arrange for Pickup (Contact institutional EHS office or approved waste vendor) G->H I Transfer Custody (Waste is removed by trained personnel for final disposal) H->I

Caption: Waste Disposal Workflow from Generation to Final Pickup.

Waste Collection and Segregation
  • Identify Waste Streams: All materials that have come into contact with Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one are considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, contaminated paper towels).

    • Spill cleanup materials.

    • Contaminated PPE (gloves, etc.).

  • Select Appropriate Container: Use a dedicated, leak-proof waste container that is chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) or glass containers are generally appropriate. The container must have a secure, tight-fitting lid.[15][21][22]

  • Segregate Incompatibles: Crucially, do not mix this waste stream with incompatible chemicals. Based on its structure, avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent unforeseen exothermic or gas-producing reactions.[23]

Labeling and Storage
  • Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must clearly state:

    • The words "Hazardous Waste "[17][21]

    • The full chemical name: "Waste Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one"

    • The solvent or matrix (e.g., "in Methanol").

    • An estimate of the concentration and quantity.

    • The date waste accumulation began.

  • Secure Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[17][21] This area must be at or near the point of waste generation and under the control of laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.

Final Disposal
  • Request Pickup: Once the container is nearly full (e.g., 90% capacity) or has been stored for the maximum time allowed by your institution (often 6-12 months), arrange for its disposal.[15][24]

  • Contact EHS: Follow your institution's specific procedures for chemical waste pickup, which typically involves submitting a request to the Environmental Health & Safety (EHS) department.[21] They will ensure the waste is collected by a licensed hazardous waste management company for final disposal in compliance with all federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[15][16][19]

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

Spill Response Decision Tree

G A Spill Occurs B Is the spill large? Are you trained and comfortable to handle it? Is there a fire or immediate health risk? A->B C YES (to any part) B->C Yes D NO B->D No E IMMEDIATE ACTION: 1. Alert personnel in the area. 2. Evacuate the immediate vicinity. 3. Call your institution's emergency number and EHS department. 4. If safe, close lab doors to contain vapors. C->E F CONTAIN & CLEANUP: 1. Ensure proper PPE is worn. 2. Cover spill with inert absorbent (vermiculite, sand, or chemical absorbent pads). 3. Carefully collect absorbed material into the hazardous waste container. 4. Decontaminate the spill area. 5. Dispose of all cleanup materials as hazardous waste. D->F

Caption: Decision-making workflow for chemical spill response.

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood.

  • Absorb: For a small, manageable spill, cover it with a non-combustible, inert absorbent material like vermiculite, sand, or commercial sorbent pads.[23]

  • Collect: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust if the spill involved a solid.

  • Decontaminate: Clean the spill surface with an appropriate solvent (e.g., soap and water or as recommended by your EHS), and collect all cleaning materials (wipes, etc.) as hazardous waste.

By adhering to these principled and systematic procedures, you ensure that your innovative research is conducted not only with scientific rigor but also with the highest commitment to safety and environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS professionals for guidance tailored to your facility.[25][26][27][28]

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Google Books.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version | Request PDF. ResearchGate.
  • Prudent Practices in The Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). Scribd.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. PubMed.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • Safeguarding Your Laboratory: Proper Disposal Procedures for Raspberry Ketone. Benchchem.
  • Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem.
  • Laboratory Waste Management Guidelines. Old Dominion University.
  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. MilliporeSigma.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • SAFETY DATA SHEET. Fisher Scientific.
  • The disposal of laboratory waste. University of Reading.
  • SAFETY DATA SHEET. FUJIFILM Wako Chemicals.
  • SAFETY DATA SHEET. Apollo Scientific.
  • Safety Data Sheet. Cayman Chemical.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. ResearchGate.
  • Safety Data Sheet. 3M.
  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. IntechOpen.
  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols for these uncharacterized compounds must be anything but routine. This guide provides a detailed operational plan for the safe handling of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, a compound for which specific safety data is not yet available. By analyzing its structural motifs—a methoxy-substituted piperidine ring and a propan-2-one (acetone) functionality—we can establish a robust safety framework rooted in the principles of chemical analogy and proactive risk mitigation.

I. Hazard Analysis: A Composite Risk Profile

The primary tenet of handling a novel compound is to anticipate its hazards by examining its constituent parts. Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one is a hybrid of a piperidine derivative and a ketone.

  • The Piperidine Moiety: Piperidine and its derivatives are known to be flammable, corrosive, and acutely toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause severe skin burns and eye damage.[4]

  • The Ketone Moiety (Propan-2-one): The propan-2-one tail suggests that the compound may be flammable.[5][6] Ketones can also cause irritation to the skin and eyes.[7]

Given the absence of specific toxicological data, this compound must be handled as a hazardous substance with a high degree of caution.

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2][8]To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Safety glasses with side-shields or chemical safety goggles.[8][9] A face shield is recommended when handling larger quantities.[2][10]To protect the eyes from splashes, which could cause serious damage.
Skin and Body A flame-retardant laboratory coat.[2]To protect against accidental spills and potential flammability.
Respiratory Work should be conducted in a certified chemical fume hood.[5][9]To prevent inhalation of potentially toxic vapors or aerosols.

III. Operational Workflow: From Benchtop to Disposal

The following procedural steps are designed to ensure the safe handling of Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one throughout its lifecycle in the laboratory.

A. Preparation and Handling
  • Pre-Handling Checklist:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[8]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Have spill cleanup materials readily accessible.

  • Handling the Compound:

    • All manipulations of the compound, including weighing and dilutions, must be performed within a chemical fume hood.[9]

    • Use non-sparking tools to minimize the risk of ignition.[11]

    • Keep the container tightly closed when not in use.[9]

Handling_Workflow cluster_prep Preparation cluster_handling Handling Prep1 Verify Fume Hood Functionality Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Locate Safety Equipment Prep2->Prep3 Handle1 Work Inside Fume Hood Prep3->Handle1 Proceed to Handling Handle2 Use Non-Sparking Tools Handle1->Handle2 Handle3 Keep Container Sealed Handle2->Handle3 Disposal_Plan Waste_Seg Segregate Waste Container Use HDPE Container Waste_Seg->Container Label Label Clearly Container->Label Store Store Securely Label->Store Dispose Professional Disposal Store->Dispose

Diagram 2: A step-by-step plan for the safe disposal of the compound.

IV. Emergency Procedures

In case of exposure, immediate first aid is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [9]Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [9]Seek immediate medical attention. [1]* Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. [1]Rinse the mouth with water and seek immediate medical attention. [9] By adhering to these stringent safety protocols, researchers can confidently and safely handle Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one, ensuring both personal safety and the integrity of their research.

V. References

  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Best Practices for Safe Acetone Handling in Pharma Laboratories. (2025, February 21). Purosolv. Retrieved from [Link]

  • 4-Piperidinopiperidine. (n.d.). Antibodies. Retrieved from [Link]

  • Acetone Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Freechemistryonline Blog. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. Retrieved from [Link]

  • Safety Manual. (n.d.). Duke Chemistry. Retrieved from [Link]

  • Safety Guide in the laboratories, College of Science. (n.d.). Retrieved from [Link]

  • 1-(2-Methoxypyridin-3-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Safety data sheet. (n.d.). 3M. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. (2006, May 3). Cole-Parmer. Retrieved from [Link]

  • (2S,3S)-3-methyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide. (n.d.). PubChem. Retrieved from [Link]

  • 3-Methylpiperidin-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Safety data for propanone. (n.d.). Retrieved from [Link]

  • 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. (2021, September 14). Retrieved from [Link]

  • 1-BUTOXY-3-PIPERIDIN-1-YL-PROPAN-2-OL — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • 1-[(2R)-1-methylpiperidin-2-yl]butan-2-one. (n.d.). PlantaeDB. Retrieved from [Link]

  • Chemical Properties of 2-Piperidinone, 1-methyl- (CAS 931-20-4). (n.d.). Cheméo. Retrieved from [Link]

  • 3-(1-methylpiperidin-2-yl)propan-1-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one
Reactant of Route 2
Rel-1-((2R,3S)-3-methoxypiperidin-2-yl)propan-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.